N-(4-chlorophenyl)-2,6-difluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRYXEGYUUQZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368673 | |
| Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122987-01-3 | |
| Record name | N-(4-chlorophenyl)-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound N-(4-chlorophenyl)-2,6-difluorobenzamide. This document details the established synthetic protocols, thorough characterization data, and insights into its biological significance, particularly its role as a chitin synthesis inhibitor.
Core Concepts and Synthesis
This compound belongs to the class of benzamides, a versatile scaffold in medicinal chemistry. The synthesis of this compound is primarily achieved through the formation of an amide bond between a substituted aniline and a substituted benzoyl derivative. Two common and effective synthetic routes are established:
-
From 2,6-difluorobenzoyl chloride and 4-chloroaniline: This method involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.
-
From 2,6-difluorobenzamide and 4-chlorophenyl isocyanate: This alternative route involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. This reaction directly forms the target amide linkage.
The overall synthetic workflow can be visualized as a two-step process, starting from commercially available precursors to yield the final product.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Synthesis of this compound from 2,6-difluorobenzoyl chloride and 4-chloroaniline
This protocol is adapted from a similar synthesis of a related compound and is expected to yield the target molecule with high purity.
Materials:
-
4-chloroaniline
-
2,6-difluorobenzoyl chloride
-
Triethylamine
-
Dichloromethane (dry)
-
0.5% Hydrochloric acid solution
-
Saturated aqueous sodium hydrogen carbonate solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
Procedure:
-
To a stirred solution of 4-chloroaniline (5 mmol) in dry dichloromethane (20 ml) at 275-277 K, add triethylamine (6 mmol) dropwise.
-
Slowly add a solution of 2,6-difluorobenzoyl chloride (5 mmol) in dry dichloromethane.
-
The reaction mixture is then stirred at 283–288 K for 2 hours.
-
After the reaction is complete, wash the mixture sequentially with 0.5% hydrochloric acid solution, saturated aqueous sodium hydrogen carbonate solution, and saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as dichloromethane or ethanol to yield colorless crystals of this compound.
Characterization Data
The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques. Below is a summary of the expected characterization data.
Table 1: Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₃H₈ClF₂NO |
| Molecular Weight | 267.66 g/mol |
| Melting Point | 147 - 148°C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons from the 2,6-difluorobenzoyl group and the 4-chlorophenyl group, and a singlet for the amide proton (NH). The aromatic protons of the 4-chlorophenyl group are expected to appear as two doublets (AA'BB' system). The protons of the 2,6-difluorobenzoyl group will show complex splitting due to fluorine coupling. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: Carbon signals for the two aromatic rings and the carbonyl carbon of the amide group. The carbons attached to fluorine will appear as doublets or triplets due to C-F coupling. |
| IR (ATR, cm⁻¹) | Expected characteristic peaks: N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹). |
| Mass Spectrometry (ESI) | Expected m/z: [M+H]⁺ at approximately 268.03, showing the characteristic isotopic pattern for a compound containing one chlorine atom. |
Biological Activity: Inhibition of Chitin Synthesis
This compound is structurally related to benzoylurea insecticides, which are known inhibitors of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its proper formation is essential for growth and development.
The proposed mechanism of action involves the inhibition of the enzyme chitin synthase. This enzyme is responsible for the polymerization of N-acetylglucosamine (NAG) units to form chitin chains. By inhibiting this key enzyme, this compound disrupts the formation of the new cuticle during molting, leading to developmental defects and ultimately, the death of the insect.
Caption: Insect chitin biosynthesis pathway and the inhibitory action of this compound.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will be valuable for researchers in the fields of medicinal chemistry, agrochemistry, and drug development. The elucidation of its mechanism of action as a chitin synthesis inhibitor highlights its potential as a lead compound for the development of novel insecticides. Further studies are warranted to fully explore its biological activity spectrum and to optimize its properties for various applications.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl)-2,6-difluorobenzamide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and mechanism of action of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of significant interest in the fields of agricultural and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and pesticide research.
Core Physicochemical Properties
This compound is a benzamide derivative characterized by its specific chemical structure that dictates its biological activity. The introduction of fluorine atoms and a chlorophenyl group significantly influences its physicochemical characteristics.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 122987-01-3 | [1] |
| Molecular Formula | C₁₃H₈ClF₂NO | [1] |
| Molecular Weight | 267.66 g/mol | [1] |
| Melting Point | 147 - 148°C | [1][2] |
| Boiling Point | 289.8 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [2] |
| InChI | InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18) | [2] |
| InChIKey | BBRYXEGYUUQZIT-UHFFFAOYSA-N | [2] |
| SMILES | O=C(NC1=CC=C(Cl)C=C1)C2=C(F)C=CC=C2F | [2] |
Mechanism of Action
The primary mode of action for this compound is the inhibition of chitin synthesis.[3] Chitin is a crucial component of the exoskeleton in insects. By disrupting the synthesis of this polymer, the compound acts as an insect growth regulator, proving effective against a variety of insect pests, including gypsy moths and boll weevils.[3] While it is categorized as a chitin synthesis inhibitor, the precise molecular targets within this pathway have not been fully elucidated in the available literature.[3]
Derivatives of the core 2,6-difluorobenzamide structure have also been investigated for other biological activities. Notably, certain derivatives have been shown to act as inhibitors of the bacterial cell division protein FtsZ, which is a promising target for novel antibiotics.[4][5][6]
References
- 1. N-(4-chlorophenyl)-2,6-difluoro- | 122987-01-3 [amp.chemicalbook.com]
- 2. amadischem.com [amadischem.com]
- 3. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]
N-(4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, an organofluorine compound belonging to the benzoylurea class of insecticides, is a potent insect growth regulator. Its primary and most well-documented biological activity is the inhibition of chitin synthesis in insects, leading to developmental defects and mortality, particularly during molting. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its insecticidal properties. The information is presented through quantitative data summaries, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Biological Activity Data
The biological activity of this compound is most pronounced against insects, with significantly lower toxicity observed in vertebrates. The following tables summarize key quantitative data on its efficacy and toxicity across various organisms.
Table 1: Insecticidal Activity of this compound
| Target Insect Species | Bioassay Type | Efficacy Metric | Value | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | Larval Emergence Inhibition | IE50 | 2.41 µg/L | [1] |
| Anopheles quadrimaculatus (Common Malaria Mosquito) | Larval Mortality | - | 86.7% mortality at 12.5 μg/L | [1] |
| Musca domestica (Housefly) | Larval Survival | LC50 | 0.91 ppm (susceptible strain) | [2] |
| Aphis glycines (Soybean Aphid) | Nymphal Mortality | - | Significant mortality at 50 ppm | [3] |
Table 2: Acute Toxicity of this compound to Non-Target Organisms
| Organism | Species | Exposure Route | Toxicity Metric | Value | Reference |
| Rat | Rattus norvegicus | Oral | LD50 | >5,000 mg/kg | [4] |
| Rabbit | Oryctolagus cuniculus | Dermal | LD50 | >2,000 mg/kg | [4] |
| Bobwhite Quail | Colinus virginianus | Dietary (8-day) | LC50 | >4640 ppm | |
| Mallard Duck | Anas platyrhynchos | Dietary (8-day) | LC50 | >4640 ppm | |
| Rainbow Trout | Oncorhynchus mykiss | 96-hour | LC50 | 240 mg/L | |
| Bluegill Sunfish | Lepomis macrochirus | 96-hour | LC50 | 660 mg/L | |
| Channel Catfish | Ictalurus punctatus | 96-hour | LC50 | 180 mg/L | |
| Water Flea | Daphnia magna | 21-day | EC50 | 51.76 ng/L | [5] |
| Honey Bee | Apis mellifera | Contact | LD50 | >114.8 µ g/bee | [6] |
| Honey Bee | Apis mellifera | Oral | LD50 | >30 µ g/bee | [6] |
Mechanism of Action: Inhibition of Chitin Synthesis
The primary mode of action of this compound is the disruption of chitin biosynthesis in insects. Chitin is a crucial structural component of the insect exoskeleton (cuticle) and the peritrophic membrane lining the midgut. By inhibiting the enzyme chitin synthase, this compound prevents the proper formation of the new cuticle during molting. This leads to a fragile and malformed exoskeleton that cannot withstand the pressures of molting or provide adequate support, ultimately resulting in larval death.[4][7] Some studies have shown that exposure to diflubenzuron can lead to an up-regulation of the chitin synthase 1 (CHS1) gene, possibly as a compensatory response by the insect.[8][9]
Experimental Protocols
Insect Chitin Synthase Inhibition Assay (In Vitro)
This protocol describes a method to determine the in vitro inhibitory effect of this compound on insect chitin synthase activity.
Materials:
-
Insect tissue rich in chitin synthase (e.g., larval integument)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
Substrate: UDP-[14C]-N-acetylglucosamine
-
Activator: Trypsin
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and N-acetylglucosamine)
-
Stop solution (e.g., 10% trichloroacetic acid)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Homogenize insect tissue in cold homogenization buffer. Centrifuge the homogenate to obtain a microsomal pellet, which is then resuspended in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and varying concentrations of this compound (or solvent control).
-
Activation: Add trypsin to the mixture and incubate to activate the chitin synthase zymogen.
-
Initiation: Start the reaction by adding the UDP-[14C]-N-acetylglucosamine substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification: Filter the reaction mixture through a glass fiber filter to trap the insoluble [14C]-chitin. Wash the filter to remove unincorporated substrate. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Acute Immobilisation Test with Daphnia magna (OECD 202)
This protocol outlines the standardized method for assessing the acute toxicity of this compound to the aquatic invertebrate Daphnia magna.
Materials:
-
Test organism: Daphnia magna neonates (<24 hours old)
-
Reconstituted freshwater medium
-
Test substance: this compound
-
Test vessels (e.g., glass beakers)
-
Controlled environment chamber (20 ± 2°C, 16h light: 8h dark photoperiod)
Procedure:
-
Test Solutions: Prepare a series of concentrations of the test substance in the reconstituted freshwater medium. A control group with only the medium is also prepared.
-
Exposure: Introduce a set number of Daphnia neonates (e.g., 20) into each test vessel containing the different concentrations of the test substance and the control.
-
Incubation: Place the test vessels in the controlled environment chamber for 48 hours.
-
Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Determine the concentration of the test substance that causes immobilisation in 50% of the Daphnia population (EC50) at 48 hours.
Other Biological Activities
While the primary and extensively studied biological activity of this compound is its insecticidal effect through chitin synthesis inhibition, its potential for other biological activities such as herbicidal and fungicidal effects has been investigated to a lesser extent. However, comprehensive and quantitative data supporting significant herbicidal or fungicidal activity in field applications are currently lacking in the scientific literature. The high specificity of its mode of action towards chitin, a polymer largely absent in plants and with a different structural role in fungi compared to insects, likely contributes to its selective insecticidal profile.
Conclusion
This compound is a highly effective and selective insecticide that targets a fundamental and specific physiological process in insects—chitin synthesis. Its biological activity spectrum is characterized by high potency against a range of insect pests, particularly in their larval stages, and comparatively low acute toxicity to vertebrates. Its impact on non-target aquatic invertebrates, however, necessitates careful risk assessment and management in its application. The detailed understanding of its mechanism of action and the availability of standardized testing protocols facilitate its evaluation and responsible use in pest management programs. Further research could explore potential synergistic interactions with other pest control agents and continue to monitor for the development of resistance in target insect populations.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. oecd.org [oecd.org]
- 3. fera.co.uk [fera.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a chitin synthase encoding gene and effect of diflubenzuron in soybean aphid, Aphis glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 8. oecd.org [oecd.org]
- 9. fera.co.uk [fera.co.uk]
An In-depth Technical Guide to the Discovery and Development of N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a cornerstone of modern pest management, valued for its high specificity and novel mode of action. As a member of the benzoylurea class of insecticides, it disrupts the normal development of a wide range of insect pests by inhibiting chitin synthesis, a process vital for the formation of their exoskeletons. This targeted mechanism offers a significant advantage over traditional neurotoxic insecticides, presenting lower acute toxicity to mammals and other non-arthropod species. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Diflubenzuron. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its efficacy, and visual representations of its mode of action and synthetic pathway to serve as a valuable resource for researchers and professionals in the fields of agrochemistry, entomology, and drug development.
Introduction
The development of synthetic insecticides in the 20th century revolutionized agriculture and public health. However, the widespread use of broad-spectrum neurotoxic agents led to challenges, including insect resistance, environmental contamination, and adverse effects on non-target organisms. This necessitated the search for more selective and environmentally benign alternatives. The discovery of Diflubenzuron in the early 1970s by Philips-Duphar B.V. marked a significant milestone in this endeavor.[1]
Diflubenzuron emerged from research into a novel class of compounds, the benzoylureas, which exhibited a unique mode of action. Unlike its predecessors that targeted the insect nervous system, Diflubenzuron was found to interfere with the molting process, a critical stage in the insect life cycle.[1][2] This guide delves into the scientific journey of Diflubenzuron, from its chemical synthesis to its biological mechanism and practical applications.
Physicochemical Properties
Diflubenzuron is a white to yellowish-brown crystalline solid.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | [3] |
| Molecular Weight | 310.7 g/mol | |
| Melting Point | 210–230 °C | |
| Water Solubility | 0.08 mg/L at 25 °C | |
| Vapor Pressure | 9.0 x 10⁻¹⁰ mm Hg at 25 °C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.70 |
Synthesis of this compound
The commercial synthesis of Diflubenzuron is a well-established process that involves the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[1]
Synthetic Pathway
The overall synthetic scheme is as follows:
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a generalized representation based on common synthetic routes described in the literature.[4][5]
Materials:
-
p-Chloroaniline
-
Phosgene (or a phosgene substitute like triphosgene)
-
2,6-difluorobenzamide
-
Aromatic solvent (e.g., toluene, chlorobenzene)
-
Catalyst (e.g., dimethylformamide)
-
Promoter (e.g., triethylene diamine)
Procedure:
-
Preparation of 4-chlorophenyl isocyanate:
-
An aromatic solvent is charged into a reaction vessel equipped with a stirrer, thermometer, and gas inlet.
-
The solvent is cooled, and phosgene gas is introduced.
-
A solution of p-chloroaniline in the same solvent is slowly added while maintaining the temperature.
-
A catalyst and a promoter are added to facilitate the reaction.
-
The reaction mixture is heated to drive the reaction to completion.
-
Excess phosgene and hydrogen chloride gas are removed by purging with an inert gas (e.g., nitrogen).
-
The resulting solution contains 4-chlorophenyl isocyanate.
-
-
Synthesis of Diflubenzuron:
-
In a separate reaction vessel, 2,6-difluorobenzamide is dissolved in an aromatic solvent with stirring.
-
The solution is heated, and the previously prepared 4-chlorophenyl isocyanate solution is added dropwise.
-
The reaction mixture is maintained at an elevated temperature for several hours to ensure complete reaction.
-
Upon completion, the mixture is cooled to induce crystallization of the product.
-
The solid product is collected by filtration, washed with a cold solvent, and dried to yield this compound (Diflubenzuron).
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.
Characterization:
-
The identity and purity of the synthesized compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Inhibition of Chitin Synthesis
Diflubenzuron's insecticidal activity stems from its ability to interfere with the biosynthesis of chitin, a crucial component of the insect exoskeleton.[2][6]
The Chitin Biosynthesis Pathway
Chitin is a long-chain polymer of N-acetylglucosamine. Its synthesis is a multi-step enzymatic process. Diflubenzuron specifically inhibits the final step of this pathway, which is catalyzed by the enzyme chitin synthase.[6][7]
Molecular Target and Effects
The primary target of Diflubenzuron is the enzyme chitin synthase (CHS1), which is responsible for polymerizing UDP-N-acetylglucosamine into chitin chains.[6][8] By inhibiting this enzyme, Diflubenzuron prevents the proper formation of the new cuticle during molting. As a result, the insect larva is unable to shed its old exoskeleton or properly form a new one, leading to death during the molting process.[2][6] This mode of action is highly specific to arthropods, as vertebrates do not possess the chitin synthesis pathway.[8]
Biological Activity and Efficacy
Diflubenzuron is effective against a wide range of insect pests, primarily from the orders Lepidoptera and Diptera.[9] Its efficacy is typically evaluated through bioassays that determine the lethal concentration (LC50) or lethal dose (LD50) required to cause 50% mortality in a test population.
Quantitative Efficacy Data
The following tables summarize the toxicity of Diflubenzuron to various target and non-target organisms.
Table 1: Toxicity of Diflubenzuron to Target Insect Pests
| Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |
| Spodoptera litura | 3rd Instar Larva | Topical | 90.048 ppm (6.00 µg/g) | [10] |
| Spodoptera litura | 5th Instar Larva | Topical | 177.500 ppm (11.80 µg/g) | [10] |
| Spodoptera litura | 3rd Instar Larva | Ingestion | 75.828 ppm (126 µg/g) | [10] |
| Spodoptera litura | 5th Instar Larva | Ingestion | 129.024 ppm (12.90 µg/g) | [10] |
| Aphis glycines | Nymph | Leaf Dip | 50 ppm (caused significant mortality) | [8][11] |
| Chironomus sp. | Larva | Laboratory | LC50: 0.019 g/L | [12][13] |
| Buenoa sp. | Larva | Laboratory | LC50: 2.77 x 10⁻³ g/L | [12][13] |
Table 2: Toxicity of Diflubenzuron to Non-Target Organisms
| Organism | Species | Toxicity Value | Reference |
| Mammals | Rat (oral LD50) | >4640 mg/kg | [2] |
| Rabbit (dermal LD50) | >4000 mg/kg | [2] | |
| Birds | Bobwhite quail (8-day dietary LC50) | >4640 ppm | [2] |
| Mallard duck (8-day dietary LC50) | >4640 ppm | [2] | |
| Fish | Bluegill sunfish (96-hour LC50) | 660 mg/L | [2] |
| Rainbow trout (96-hour LC50) | 240 mg/L | [2] | |
| Channel catfish (96-hour LC50) | 180 mg/L | [2] | |
| Aquatic Invertebrates | Oyster larvae (EC50) | 130 mg/L | [2] |
Experimental Protocol: Larval Bioassay (Leaf Dip Method)
This protocol is a generalized procedure for assessing the insecticidal activity of Diflubenzuron against leaf-feeding insects.[11]
Materials:
-
Diflubenzuron of known purity
-
Acetone or other suitable solvent
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plant leaves
-
Test insects (e.g., third-instar larvae)
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Diflubenzuron in the chosen solvent.
-
Make a series of serial dilutions from the stock solution to obtain the desired test concentrations.
-
Add a small amount of surfactant to each dilution to ensure even wetting of the leaves.
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
-
Insect Exposure:
-
Place a treated leaf in a petri dish lined with moist filter paper.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each petri dish.
-
Seal the petri dishes with a ventilated lid.
-
-
Incubation and Observation:
-
Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).
-
Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Mortality is typically defined as the inability of the larvae to move when gently prodded.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence limits.
-
Environmental Fate and Toxicology
Environmental Fate
Diflubenzuron exhibits low persistence in soil, with a half-life of 3 to 4 days, as it is rapidly degraded by microbial processes.[2] In water, its degradation is pH-dependent, being more rapid in alkaline conditions. Due to its low water solubility and tendency to adsorb to organic matter, it has very low mobility in soil and is not expected to leach into groundwater.[1][2]
Toxicology
Diflubenzuron has low acute toxicity to mammals, birds, and fish, as evidenced by the high LD50 and LC50 values presented in Table 2.[2] It is not considered carcinogenic, mutagenic, or teratogenic.[2] The primary toxicological concern is its high toxicity to aquatic invertebrates, which, like insects, rely on chitin for their exoskeletons.[14] Therefore, care must be taken to avoid direct application to water bodies.[14]
Analytical Methods
The determination of Diflubenzuron residues in various matrices is crucial for regulatory compliance and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[15][16][17]
Experimental Protocol: Residue Analysis by HPLC
This is a generalized protocol for the analysis of Diflubenzuron residues in a sample matrix.
Materials:
-
Sample (e.g., soil, water, plant tissue)
-
Acetonitrile
-
n-hexane
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or mass spectrometry detector
-
Analytical column (e.g., C18)
-
Diflubenzuron analytical standard
Procedure:
-
Extraction:
-
Cleanup:
-
Chromatographic Analysis:
-
The cleaned-up extract is concentrated and an aliquot is injected into the HPLC system.
-
Separation is achieved on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile and water.[15]
-
Detection is commonly performed using a UV detector at a specific wavelength (e.g., 254 nm) or a mass spectrometer for higher sensitivity and selectivity.[15]
-
-
Quantification:
-
The concentration of Diflubenzuron in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from analytical standards.
-
Conclusion
This compound (Diflubenzuron) stands as a testament to the success of mechanism-based insecticide discovery. Its specific inhibition of chitin synthesis provides effective control of a wide range of insect pests while minimizing the impact on non-target vertebrates. This technical guide has provided a comprehensive overview of its discovery, synthesis, mechanism of action, biological efficacy, and analytical methodologies. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals, facilitating further research and the development of next-generation insect growth regulators with even greater selectivity and environmental compatibility. The continued study of compounds like Diflubenzuron is essential for the development of sustainable pest management strategies in agriculture and public health.
References
- 1. Diflubenzuron (EHC 184, 1996) [inchem.org]
- 2. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 3. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 5. CN102180813A - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines [ijbs.com]
- 9. Efficacy of three formulations of diflubenzuron, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a chitin synthase encoding gene and effect of diflubenzuron in soybean aphid, Aphis glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 15. [Determination of diflubenzuron and triflumuron residues in greasy wool by accelerated solvent extraction technique and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
In Vitro Evaluation of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2,6-difluorobenzamide, a prominent member of the benzoylurea class of compounds, is a potent and selective insect growth regulator. Its primary mechanism of action involves the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton, leading to mortality during molting.[1][2] More recently, derivatives of the 2,6-difluorobenzamide scaffold have also demonstrated promising antibacterial activity through the inhibition of the bacterial cell division protein FtsZ. This technical guide provides a comprehensive in vitro evaluation of this compound, detailing its mechanisms of action, experimental protocols for its assessment, and a summary of its biological activity.
Introduction
This compound, also known as Diflubenzuron, is a well-established insecticide used in agriculture and public health programs.[1][3] Its high selectivity and low mammalian toxicity make it a valuable tool in integrated pest management strategies.[1][2] The core structure, a 2,6-difluorobenzamide motif, is crucial for its biological activity. This guide will delve into the in vitro methodologies used to characterize its insecticidal and antibacterial properties, providing researchers with the necessary information to conduct further studies and explore its potential in drug development.
Mechanism of Action
Inhibition of Chitin Synthesis in Insects
The primary mode of action of this compound is the disruption of chitin biosynthesis in insects.[1][2] Chitin is a long-chain polymer of N-acetylglucosamine and is a critical component of the insect cuticle. By inhibiting chitin synthase, this compound prevents the proper formation of the new exoskeleton during molting, leading to larval death.[4][5] Recent studies using CRISPR/Cas9 have provided strong evidence that benzoylureas, including this compound, directly interact with the chitin synthase enzyme (CHS1).[4]
Inhibition of FtsZ in Bacteria
Derivatives of 2,6-difluorobenzamide have been shown to inhibit bacterial cell division by targeting the filamentous temperature-sensitive protein Z (FtsZ).[6][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the bacterial division site.[8][9] Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation and eventual cell death. This dual activity highlights the potential for developing new classes of antibiotics based on the 2,6-difluorobenzamide scaffold.
In Vitro Experimental Protocols
Insecticidal Activity: Chitin Synthesis Inhibition Assay
This protocol is adapted from methodologies described for evaluating chitin synthase inhibitors.[10][11]
Objective: To quantify the inhibitory effect of this compound on chitin synthase activity in vitro.
Materials:
-
Insect cell line (e.g., from Spodoptera frugiperda, Sf9) or crude enzyme extract from insect larvae.
-
This compound (test compound).
-
UDP-[14C]N-acetylglucosamine (radiolabeled substrate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Scintillation cocktail and vials.
-
Microplate reader or scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from the insect cell line or larvae by homogenization and centrifugation.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme extract, reaction buffer, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the radiolabeled substrate, UDP-[14C]N-acetylglucosamine.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Quantification: Filter the reaction mixture to separate the radiolabeled chitin polymer from the unreacted substrate. Measure the radioactivity of the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antibacterial Activity: FtsZ Polymerization Assay
This protocol is based on established methods for evaluating FtsZ inhibitors.
Objective: To determine the effect of this compound derivatives on the polymerization of FtsZ in vitro.
Materials:
-
Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis).
-
Test compound (2,6-difluorobenzamide derivative).
-
Polymerization buffer (e.g., MES buffer with MgCl2 and KCl).
-
GTP (guanosine triphosphate).
-
Spectrophotometer or fluorescence plate reader.
Procedure:
-
Protein Preparation: Ensure the purified FtsZ protein is in a monomeric state.
-
Reaction Setup: In a cuvette or microplate, mix the FtsZ protein with the polymerization buffer and various concentrations of the test compound.
-
Initiation: Initiate polymerization by adding GTP.
-
Monitoring: Monitor the change in light scattering at a specific wavelength (e.g., 340 nm) or fluorescence over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the polymerization kinetics in the presence and absence of the test compound. Calculate the percentage of inhibition and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of this compound and its derivatives.
Table 1: Insecticidal Activity of this compound (Diflubenzuron)
| Target Organism | Assay Type | Endpoint | Value | Reference |
| Spodoptera littoralis | Larval Feeding | LC50 | 0.09228% | [12] |
| Earias vitella | Larval Feeding | LC50 | 0.03458% | [12] |
| Aedes aegypti | Larval Exposure | IE50 | Varies by strain | [3] |
| Lepeophtheirus salmonis | Larval Molt | EC50 | 93.2 nM |
Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives
| Bacterial Strain | Compound Type | Endpoint | Value (µM) | Reference |
| Staphylococcus aureus | Thiazolidione derivatives | MIC | 0.75 - 25 | [13] |
| Staphylococcus epidermidis | Thiazolidione derivatives | MIC | 0.75 - 25 | [13] |
| Staphylococcus aureus | Disaspidin BB | MIC | 1.67–2.71 µg/ml | [14] |
| Staphylococcus aureus | ZY-214-4 | Sub-inhibitory conc. | 4 µg/ml | [15] |
Conclusion
This compound remains a significant tool in insect pest management due to its specific mode of action targeting chitin synthesis. The in vitro assays detailed in this guide provide a robust framework for its continued evaluation and for the screening of new analogs. Furthermore, the discovery of antibacterial activity in 2,6-difluorobenzamide derivatives, through the inhibition of the essential cell division protein FtsZ, opens a promising avenue for the development of novel antibiotics. The experimental protocols and data presented here serve as a valuable resource for researchers in the fields of insecticide discovery and antibacterial drug development, facilitating further investigation into this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and detection of a novel point mutation in the Chitin Synthase gene of Culex pipiens associated with diflubenzuron resistance | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial and anti-biofilm activities of thiazolidione derivatives against clinical staphylococcus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]
- 15. Frontiers | Antibiofilm Activity of Small-Molecule ZY-214-4 Against Staphylococcus aureus [frontiersin.org]
N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide to a Potent Chitin Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)-2,6-difluorobenzamide, widely known as Diflubenzuron, is a cornerstone insecticide of the benzoylurea class, functioning as a potent and specific insect growth regulator (IGR). Its mechanism of action centers on the disruption of chitin biosynthesis, a process vital for the formation of the insect exoskeleton but absent in vertebrates, affording it a high degree of selectivity. This technical guide provides an in-depth analysis of Diflubenzuron's physicochemical properties, its precise molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The content herein is intended to serve as a comprehensive resource for professionals engaged in insecticide research and development.
Physicochemical Properties
Diflubenzuron is a white, crystalline solid characterized by its low solubility in water and apolar organic solvents.[1] Its stability is pH-dependent, with increased hydrolysis and degradation occurring in alkaline conditions.[2]
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | [1] |
| Common Name | Diflubenzuron | [1] |
| CAS Number | 35367-38-5 | [3] |
| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | [1] |
| Molecular Weight | 310.7 g/mol | [3][4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 210-230 °C (Technical Grade) | [3] |
| Vapor Pressure | <0.033 mPa @ 50 °C | [3] |
| Water Solubility | 0.08 - 0.14 mg/L @ 20-25 °C | [3] |
| log K_ow_ (Octanol/Water) | ~3.7 - 3.8 | [1] |
Mechanism of Action: Inhibition of Chitin Synthesis
Diflubenzuron's insecticidal activity is not through direct neurotoxicity but by interfering with the physiological process of molting.[5] It specifically targets the formation of chitin, an essential polysaccharide that provides structural integrity to the arthropod cuticle.[6]
The Insect Chitin Biosynthesis Pathway
Chitin synthesis is a multi-step enzymatic pathway that converts sugars into the final chitin polymer. The process begins with trehalose, the primary blood sugar in insects, and culminates in the polymerization of N-acetylglucosamine (GlcNAc) units. The final and critical step is catalyzed by the enzyme chitin synthase (CHS).
Caption: Simplified pathway of chitin biosynthesis in insects.
Disruption by Diflubenzuron
Diflubenzuron acts as a specific, non-competitive inhibitor of chitin synthase 1 (CHS1), the enzyme isoform responsible for chitin formation in the epidermis, trachea, and other cuticle-producing tissues.[6][7] By blocking this enzyme, Diflubenzuron prevents the polymerization of UDP-N-acetylglucosamine into chitin chains.[6] This leads to the formation of a malformed, fragile endocuticle that lacks structural integrity.[8] Consequently, the insect larva is unable to withstand the physical stresses of molting or maintain its shape, resulting in rupture and death.[4] This mode of action makes it primarily effective against immature larval stages.[5]
Caption: Diflubenzuron inhibits the Chitin Synthase 1 enzyme.
Quantitative Efficacy and Toxicological Profile
Diflubenzuron exhibits high efficacy against target larval pests while demonstrating a favorable safety profile for mammals and birds. However, its mode of action makes it highly toxic to other chitin-synthesizing organisms, particularly aquatic invertebrates.
| Organism/Test Type | Species | Value | Unit | Source(s) |
| Mammalian Acute Oral LD₅₀ | Rat, Mouse | >4,640 | mg/kg | [3][5] |
| Mammalian Acute Dermal LD₅₀ | Rat | >10,000 | mg/kg | [1][3] |
| Mammalian Acute Dermal LD₅₀ | Rabbit | >2,000 | mg/kg | |
| Avian 8-day Dietary LC₅₀ | Bobwhite Quail, Mallard Duck | >4,640 | ppm | [3] |
| Fish 96-hour LC₅₀ | Rainbow Trout | 240 | mg/L | [3] |
| Fish 96-hour LC₅₀ | Bluegill Sunfish | 660 | mg/L | [3] |
| Aquatic Invertebrate EC₅₀ | Oyster Larvae | 130 | mg/L | [3] |
| Target Insect LC₅₀ | Chironomus sp. | 0.019 | g/L | [9][10] |
| Target Insect LC₅₀ | Buenoa sp. | 0.00277 | g/L | [9][10] |
| Target Insect EI₅₀ | Aedes aegypti | 1.59 | ppb (µg/L) | [11] |
LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration; EC₅₀: Median Effective Concentration; EI₅₀: Median Emergence Inhibition.
Experimental Protocols
Evaluating the efficacy of chitin synthesis inhibitors like Diflubenzuron requires specific bioassays. The following are representative protocols for in vivo and in vitro assessment.
Protocol: Larvicidal Bioassay (WHO Standard Method)
This protocol determines the lethal concentration (LC) or emergence inhibition (IE) of Diflubenzuron against mosquito larvae.[12][13]
Caption: Workflow for a standard larvicidal bioassay.
Methodology Details:
-
Insect Rearing: Culture target insects (e.g., Aedes aegypti) to the late 3rd or early 4th larval instar under controlled conditions.[11]
-
Solution Preparation: Prepare a high-concentration stock solution of Diflubenzuron in a suitable solvent like DMSO. Create a series of at least five working concentrations by diluting the stock in distilled or de-chlorinated water. Prepare a control group using only the solvent and water.[12]
-
Exposure: In replicate cups or beakers, add a defined volume of water (e.g., 100 mL) and the appropriate amount of insecticide solution. Introduce a known number of larvae (e.g., 20) into each replicate.[14]
-
Incubation and Observation: Maintain the bioassay under controlled temperature and photoperiod. Provide a small amount of larval food. Record mortality and successful pupation/emergence daily until all individuals in the control group have emerged or died.[11][15]
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ (concentration killing 50% of larvae) or IE₅₀ (concentration inhibiting 50% of adult emergence) values and their 95% confidence intervals.[11]
Protocol: In Vitro Chitin Synthesis Inhibition Assay
This assay directly measures the effect of Diflubenzuron on chitin synthesis in cultured insect integument, allowing for the determination of IC₅₀ values.[16]
Caption: Workflow for an in vitro chitin synthesis inhibition assay.
Methodology Details:
-
Tissue Preparation: Aseptically dissect integument tissue from the final larval instar of the target insect (e.g., rice stem borer, Chilo suppressalis).[16]
-
Culturing: Place the tissue fragments in a suitable insect cell culture medium.
-
Treatment: Add various concentrations of Diflubenzuron (dissolved in a carrier solvent) to the culture wells. Include a negative control (solvent only) and a positive control (a known high concentration of Diflubenzuron to establish 0% synthesis).[16]
-
Radiolabeling: Add a radiolabeled chitin precursor, such as [¹⁴C]N-acetylglucosamine ([¹⁴C]NAG), to each well.
-
Incubation: Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized chitin.
-
Chitin Isolation: Terminate the reaction and process the tissue. This involves extensive washing to remove unincorporated [¹⁴C]NAG, followed by chemical digestion (e.g., with KOH) to hydrolyze proteins and other non-chitinous materials, leaving the insoluble chitin polymer.
-
Quantification and Analysis: Quantify the amount of incorporated radioactivity in the chitin pellet using liquid scintillation counting. Calculate the percentage of chitin synthesis inhibition relative to the negative control. Determine the IC₅₀ (concentration causing 50% inhibition) by plotting inhibition versus concentration.[16]
Resistance Mechanisms
Resistance to Diflubenzuron has been documented in several insect species, including the house fly (Musca domestica) and the Australian sheep blowfly (Lucilia cuprina).[17][18] The primary mechanism is target-site insensitivity arising from point mutations in the chitin synthase 1 (CHS1) gene. These mutations alter the binding site of the insecticide, reducing its inhibitory effect and leading to high levels of resistance.[6] Monitoring for these specific mutations can serve as a valuable tool in resistance management programs.
Conclusion
This compound remains a highly effective and valuable tool for integrated pest management. Its specific mode of action, targeting a biochemical pathway unique to arthropods, provides excellent selectivity and a low risk to vertebrates. A thorough understanding of its mechanism, quantitative efficacy, and potential for resistance is critical for its responsible and sustainable use in agricultural, forestry, and public health applications. The experimental protocols detailed herein provide a framework for the continued research and development of this and other next-generation insect growth regulators.
References
- 1. Diflubenzuron (HSG 99, 1995) [inchem.org]
- 2. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 4. Diflubenzuron - Wikipedia [en.wikipedia.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to Diflubenzuron Results in an Up-Regulation of a Chitin Synthase 1 Gene in Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 13. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 14. Resistance Status to the Insecticides Temephos, Deltamethrin, and Diflubenzuron in Brazilian Aedes aegypti Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.plos.org [journals.plos.org]
Spectroscopic Analysis of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of interest in pharmaceutical and agrochemical research. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats. Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and includes visual diagrams to illustrate the analytical workflow and molecular fragmentation pathways.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: ¹H NMR Spectral Data (Predicted)
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.55 | d (J ≈ 8.8 Hz) | 2H | H-2', H-6' |
| ~ 7.35 | d (J ≈ 8.8 Hz) | 2H | H-3', H-5' |
| ~ 7.40 - 7.50 | m | 1H | H-4 |
| ~ 6.95 - 7.05 | t (J ≈ 8.4 Hz) | 2H | H-3, H-5 |
| ~ 8.0 (broad s) | s | 1H | N-H |
Table 2: ¹³C NMR Spectral Data (Predicted)
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 160.0 (dd, ¹JCF ≈ 250 Hz) | C-2, C-6 |
| ~ 162.0 | C=O |
| ~ 136.5 | C-1' |
| ~ 133.0 (t, ³JCF ≈ 10 Hz) | C-4 |
| ~ 130.0 | C-4' |
| ~ 129.5 | C-3', C-5' |
| ~ 122.0 | C-2', C-6' |
| ~ 112.5 (dd, ²JCF ≈ 20 Hz) | C-3, C-5 |
| ~ 115.0 (t, ²JCF ≈ 20 Hz) | C-1 |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
(Solvent: CDCl₃, 376 MHz, Referenced to CFCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ -114 | F-2, F-6 |
Table 4: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~ 1540 | Medium | N-H bend (Amide II) |
| ~ 1250 | Strong | C-N stretch |
| ~ 1090 | Strong | C-Cl stretch |
| ~ 1000 | Strong | C-F stretch |
Table 5: Mass Spectrometry Data (Predicted)
(Ionization Mode: Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 269/271 | High | [M]⁺ (Molecular ion) |
| 159 | High | [C₇H₃F₂O]⁺ |
| 141 | Medium | [C₇H₃F₂]⁺ |
| 126/128 | Medium | [C₆H₄ClN]⁺ |
| 111/113 | Medium | [C₆H₄Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered around 100 ppm.
-
Use a pulse angle of 30-45 degrees and a longer relaxation delay of 2-5 seconds to ensure quantitative analysis of all carbon environments.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum with a spectral width of approximately 200 ppm, centered around -120 ppm.
-
Use an appropriate pulse sequence and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
Procedure (using GC-MS with EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Employ a temperature program to elute the compound, for instance, starting at 100°C and ramping to 280°C at 10°C/min.
-
-
MS Detection:
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis: Analyze the mass spectrum of the chromatographic peak corresponding to the compound of interest to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway for this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Unveiling the Structural Architecture of N-(4-chlorophenyl)-2,6-difluorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth exploration of the crystal structure, synthesis, and biological mode of action of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of significant interest in medicinal chemistry and agrochemical research, commonly known as Diflubenzuron. While a comprehensive, publicly accessible crystallographic dataset for this specific molecule remains elusive in peer-reviewed literature, this guide offers a comparative analysis based on closely related structures, details established experimental protocols, and visualizes key molecular pathways.
Crystal Structure Analysis
The crystal structures of several related benzamides have been determined, revealing key intermolecular interactions that likely govern the solid-state packing of this compound. These interactions predominantly include hydrogen bonding and π-π stacking.
Table 1: Comparative Crystallographic Data of Related Benzamide Structures
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide | C₁₉H₁₃ClF₂N₂O₂ | Monoclinic | P2₁/n | 11.2759(7) | 9.0182(5) | 14.2235(8) | 93.834(2) | [1] |
| N-(4-Cyanophenyl)-2,6-difluorobenzamide | C₁₄H₈F₂N₂O | Monoclinic | P2₁/c | 9.3377(11) | 5.0793(6) | 24.500(3) | 100.202(3) | [2] |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 5.6756(3) | 4.9829(2) | 19.3064(12) | 91.197(5) | [3] |
| 2,6-Dichloro-N-(4-chlorophenyl)benzamide | C₁₃H₈Cl₃NO | Monoclinic | P2₁/c | 11.241(2) | 12.590(3) | 9.6450(19) | 100.60(3) | [2] |
Based on these related structures, it is anticipated that the crystal packing of this compound is stabilized by intermolecular N—H···O hydrogen bonds, forming chains or dimeric motifs. The dihedral angle between the two aromatic rings is also a critical conformational parameter, which in related structures varies significantly, influencing the overall molecular shape.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound (Diflubenzuron) is well-established and typically proceeds via the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.[4]
Reaction Scheme:
Detailed Methodology:
-
Preparation of 2,6-difluorobenzamide: This intermediate can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile.
-
Reaction with 4-chlorophenyl isocyanate: In a suitable anhydrous solvent (e.g., toluene, dichloromethane), 2,6-difluorobenzamide is reacted with an equimolar amount of 4-chlorophenyl isocyanate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.[4]
Crystallization
Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation.
Detailed Methodology:
-
Solvent Selection: A suitable solvent in which the compound has moderate solubility is chosen. For benzamide derivatives, solvents like dichloromethane, ethyl acetate, or ethanol are often effective.[1]
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent over several days to weeks can lead to the formation of high-quality single crystals.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Mechanism of Action: Chitin Synthesis Inhibition
This compound is a potent and specific inhibitor of chitin synthesis in insects. This mode of action disrupts the formation of the insect's exoskeleton, leading to mortality during molting.
References
- 1. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-N-(4-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Crystal Structure ofN-{4-[(6-chlor [research.amanote.com]
- 4. Diflubenzuron (HSG 99, 1995) [inchem.org]
Methodological & Application
analytical methods for N-(4-chlorophenyl)-2,6-difluorobenzamide detection
An overview of analytical methodologies for the detection and quantification of N-(4-chlorophenyl)-2,6-difluorobenzamide is presented for researchers, scientists, and professionals in drug development. This document details protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), including sample preparation, instrumental conditions, and data analysis.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical and environmental analysis. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This application note provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique for the quantification of aromatic compounds. The method described is adapted from a procedure for the analysis of the pesticide diflubenzuron and its metabolites, which share structural similarities with this compound[1].
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-DAD method for the analysis of benzamide-related compounds.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocol
2.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
A generic solid-phase extraction protocol for cleaning up environmental or biological samples prior to HPLC analysis is outlined below.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of deionized water.
-
Loading: Load 200 mL of the pre-treated water sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 6 mL of a solution of 0.5% formic acid in a 1:1 methanol:acetonitrile mixture.
-
Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen at 35°C and reconstitute the residue in 1 mL of the mobile phase.
2.2.2. HPLC-DAD Conditions
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm or equivalent C18 column[2].
-
Mobile Phase: A gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
Start with 60% A and 40% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (determined by UV scan, typically around 254 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the detection of trace levels of this compound. The following method is adapted from established procedures for the analysis of pharmaceuticals and personal care products in environmental samples[3][4].
Quantitative Data Summary
The table below presents the expected performance of an LC-MS/MS method.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/L |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/L[5] |
| Recovery | 79 - 127%[4] |
| Precision (%RSD) | < 15% |
Experimental Protocol
3.2.1. Sample Preparation
The sample preparation can follow the same SPE protocol as described for HPLC-DAD analysis (Section 2.2.1). For LC-MS/MS, it is critical to use LC-MS grade solvents and reagents to minimize background interference[6].
3.2.2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC system or equivalent[4].
-
Column: Nucleodur® C18 Isis, or equivalent high-performance C18 column[3].
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
Start at 95% A and 5% B.
-
Linearly decrease A to 5% over 8 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent G6470A Triple Quadrupole LC/MS or equivalent[4].
-
Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for the target analyte).
-
Ionization Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor and product ions for this compound need to be determined by direct infusion of a standard solution. For a related compound, N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide (Molecular Formula: C13H7ClF2N2O3, Formula Weight: 312.66), the precursor ion [M-H]- would be m/z 311.66 in negative mode[7]. The product ions would then be determined by fragmentation.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and LC-MS/MS analysis.
Caption: General workflow for sample preparation prior to chromatographic analysis.
Caption: Schematic of a typical LC-MS/MS analytical workflow.
References
- 1. HPLC/diode-array method for the determination of the pesticide diflubenzuron and its major metabolites 2,6-difluorobenzamide, 4-chlorophenylurea, and 4-chloroaniline in forestry matrices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. vliz.be [vliz.be]
- 4. agilent.com [agilent.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. lcms.cz [lcms.cz]
- 7. N-(4-CHLOROPHENYL)-2,6-DIFLUORO-3-NITROBENZAMIDE [amp.chemicalbook.com]
Application Notes and Protocols for N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) in Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a benzoylphenylurea insecticide that acts as an insect growth regulator (IGR). Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1][2][3] This disruption of the molting process makes it a highly effective larvicide against a wide range of agricultural and public health pests. These application notes provide detailed information on its mechanism of action, efficacy data against various insect species, and standardized protocols for laboratory and field evaluation.
Mechanism of Action: Chitin Synthesis Inhibition
Diflubenzuron specifically targets the enzyme chitin synthase (CHS), which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains.[4][5] In insects, two main isoforms of this enzyme exist: chitin synthase 1 (CHS1), predominantly found in epidermal cells and responsible for cuticle formation, and chitin synthase 2 (CHS2), located in the midgut and involved in the synthesis of the peritrophic membrane.[4][5] By inhibiting CHS, Diflubenzuron prevents the proper formation of the new cuticle during molting. As the insect larva attempts to shed its old exoskeleton, the improperly formed new cuticle cannot withstand the internal pressure and ruptures, leading to mortality.[1][2]
Caption: Simplified signaling pathway of chitin synthesis and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound
The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values of Diflubenzuron against various insect pests. These values represent the concentration of the compound required to cause 50% mortality or a 50% effect (e.g., emergence inhibition) in a given population, respectively.
| Insect Pest | Life Stage | Bioassay Method | LC50 | Reference |
| Musca domestica (Housefly) | Larvae | Diet Incorporation | 0.91 ppm (G5) - 5.47 ppm (G24) | [6] |
| Spodoptera litura (Tobacco Cutworm) | 3rd Instar Larvae | Topical Application | 90.048 ppm | [7] |
| Spodoptera litura (Tobacco Cutworm) | 5th Instar Larvae | Topical Application | 177.500 ppm | [7] |
| Spodoptera litura (Tobacco Cutworm) | 3rd Instar Larvae | Ingestion | 75.828 ppm | [7] |
| Spodoptera litura (Tobacco Cutworm) | 5th Instar Larvae | Ingestion | 129.024 ppm | [7] |
| Chironomus sp. | Larvae | Aqueous Exposure | 0.019 g/L | [8][9] |
| Buenoa sp. | Nymphs | Aqueous Exposure | 0.00277 g/L | [8][9] |
| Aedes aegypti | 4th Instar Larvae | Aqueous Exposure | IE50: 2.41 µg/L | [10] |
| Culex quinquefasciatus | Larvae | Aqueous Exposure | - | [11] |
| Phlebotomus papatasi (Sand Fly) | 2nd Instar Larvae | Feed-Through (in hamster feces) | 100% mortality at 8.97 ppm in diet | [12] |
Note: LC50 values for Musca domestica show an increase over generations (G5 to G24) due to the development of resistance in the selected strain.
Experimental Protocols
Protocol 1: Larval Bioassay by Diet Incorporation (for chewing insects like Musca domestica and Spodoptera litura)
Objective: To determine the LC50 of this compound when incorporated into the larval diet.
Materials:
-
This compound (technical grade)
-
Acetone or other suitable solvent
-
Standard larval diet for the target insect species
-
Second or third instar larvae of the target insect
-
Ventilated rearing containers (e.g., Petri dishes or small cups)
-
Incubator or environmental chamber set to appropriate temperature and humidity for the target species
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
Diet Preparation: Incorporate the different concentrations of the insecticide into the larval diet. A control diet containing only the solvent should also be prepared. Allow the solvent to evaporate completely.
-
Insect Exposure: Place a known number of larvae (e.g., 20-30) into each rearing container with the treated or control diet.
-
Incubation: Maintain the containers in an environmental chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
Data Collection: Record larval mortality at 24, 48, 72, and 96 hours post-exposure.
-
Analysis: Calculate the LC50 values using probit analysis or other suitable statistical methods.
Protocol 2: Adult Emergence Inhibition Bioassay (for aquatic insects like Aedes aegypti and Culex quinquefasciatus)
Objective: To determine the concentration of this compound that inhibits the emergence of adult insects from treated water, as per WHO guidelines.[10]
Materials:
-
This compound (formulated product or technical grade)
-
Dechlorinated or distilled water
-
Late third or early fourth instar larvae of the target mosquito species
-
Glass beakers or plastic cups (250-500 mL)
-
Larval food (e.g., yeast powder, fish food)
-
Emergence cages
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in water. Include a control group with untreated water.
-
Insect Exposure: Place a known number of larvae (e.g., 25) into each beaker containing 200 mL of the test solution or control water. Add a small amount of larval food.
-
Incubation: Place the beakers in an environmental chamber under controlled conditions suitable for the mosquito species.
-
Observation: Monitor daily for larval and pupal mortality.
-
Emergence Monitoring: Once pupation begins, cover the beakers with emergence cages to trap newly emerged adults.
-
Data Collection: Record the number of successfully emerged adults from each replicate. The bioassay is typically concluded when all individuals in the control group have either emerged or died.
-
Analysis: Calculate the percentage of emergence inhibition (IE) for each concentration. Determine the IE50 value using probit analysis.
Experimental Workflow
Caption: General experimental workflow for determining the efficacy of this compound.
Conclusion
This compound is a potent insect growth regulator with a specific mode of action that makes it a valuable tool in integrated pest management programs. Its effectiveness against a wide range of insect pests, coupled with its relatively low toxicity to non-target organisms like vertebrates, underscores its importance. The provided protocols offer a standardized approach for researchers to evaluate its efficacy and further explore its potential in insect pest control and drug development.
References
- 1. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 2. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Chitin Synthase Encoding Gene and Effect of Diflubenzuron in Soybean Aphid, Aphis Glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbs.com [ijbs.com]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Evaluation of diflubenzuron–verapamil combination strategy for eco-safe management of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of three formulations of diflubenzuron, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) in Agriculture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a benzoylurea-class insecticide used globally in agriculture, forestry, and public health.[1][2][3] It functions as an insect growth regulator (IGR), offering a selective mode of action that distinguishes it from neurotoxic insecticides.[4] Diflubenzuron is primarily a stomach and contact poison that is highly effective against the larval stages of many insect pests.[5] This document provides detailed application notes, protocols for key experiments, and a summary of relevant data for research and development purposes.
Mechanism of Action: Chitin Synthesis Inhibition
Diflubenzuron's primary mode of action is the inhibition of chitin biosynthesis.[5] Chitin is a crucial polymer of N-acetylglucosamine, essential for the formation of the insect's exoskeleton (cuticle). By interfering with the production of chitin, Diflubenzuron disrupts the molting process. Affected larvae are unable to properly form a new cuticle, leading to a rupture of the malformed exoskeleton or starvation, and ultimately, death.[6] This mechanism is specific to arthropods and other organisms that produce chitin, resulting in low direct toxicity to mammals, birds, and other vertebrates.[7]
References
Application Notes and Protocols for N-(4-chlorophenyl)-2,6-difluorobenzamide in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of N-(4-chlorophenyl)-2,6-difluorobenzamide, a versatile compound with potential applications in insecticide development, as an antibacterial agent, and as a modulator of calcium signaling. This document outlines its primary mechanisms of action, presents available quantitative data for its derivatives, and offers detailed protocols for relevant in vitro assays.
Introduction
This compound belongs to the benzamide class of chemical compounds. Research has primarily focused on its role as an insect growth regulator, with a proposed mechanism involving the inhibition of chitin synthesis.[1] However, the broader family of 2,6-difluorobenzamide derivatives has shown promising activity in other biological areas, including the inhibition of the bacterial cell division protein FtsZ and the modulation of store-operated calcium entry (SOCE).[2][3]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈ClF₂NO
-
CAS Number: 122987-01-3
Potential Mechanisms of Action and Experimental Applications
Chitin Synthesis Inhibition in Insects
The primary and most studied application of this compound is as an insect growth regulator. It is believed to interfere with the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This disruption of the molting process is lethal to insect larvae. While direct evidence for this specific compound is limited, its structural similarity to known benzoylurea insecticides, such as Diflubenzuron, strongly suggests a similar mechanism of action.[1]
Signaling Pathway: Insect Chitin Biosynthesis
The following diagram illustrates the key steps in the insect chitin biosynthesis pathway, the likely target of this compound.
Inhibition of Bacterial FtsZ
Derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division, where it forms the Z-ring at the division site.[4] Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[4] This makes FtsZ an attractive target for novel antibacterial agents.
Signaling Pathway: FtsZ Polymerization and Z-Ring Formation
The diagram below outlines the process of FtsZ polymerization and its role in bacterial cytokinesis.
Modulation of Store-Operated Calcium Entry (SOCE)
Recent studies have shown that derivatives of 2,6-difluorobenzamide can act as inhibitors of store-operated calcium entry (SOCE).[5] SOCE is a crucial Ca²⁺ influx pathway in non-excitable cells, triggered by the depletion of calcium stores in the endoplasmic reticulum (ER). The key components of this pathway are the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.[5][6] Inhibition of SOCE can impact various cellular processes, including proliferation and migration, making it a potential target in cancer research.
Signaling Pathway: STIM1-Orai1 Mediated Store-Operated Calcium Entry
The following diagram illustrates the activation of the STIM1-Orai1 pathway leading to SOCE.
Quantitative Data
| Compound Class | Assay | Target Organism/Cell Line | Activity Metric | Value | Reference |
| 2,6-Difluorobenzamide Derivatives | Antibacterial | Staphylococcus aureus (MSSA) | MIC | 1-8 µg/mL | [2] |
| Antibacterial | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | [2] | |
| FtsZ GTPase Inhibition | Staphylococcus aureus FtsZ | IC₅₀ | 38 µg/mL | ||
| Chlorinated N-phenylpyrazine-2-carboxamides | Antimycobacterial | Mycobacterium tuberculosis | % Inhibition | 65% at 6.25 µg/mL | |
| Antifungal | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | ||
| Photosynthesis Inhibition | Spinach Chloroplasts | IC₅₀ | 43.0 µmol/L | ||
| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Antibacterial | Xanthomonas oryzae pv. oryzae | EC₅₀ | 1.8 µg/mL |
Experimental Protocols
Protocol for In Vitro Chitin Synthase Inhibition Assay
This protocol is adapted for the screening of potential chitin synthase inhibitors.
Experimental Workflow
Materials:
-
Insect tissue (e.g., larval integument)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 20 mM N-acetylglucosamine)
-
UDP-[¹⁴C]N-acetylglucosamine (radiolabeled substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Microcentrifuge, incubator, scintillation counter
Procedure:
-
Preparation of Microsomal Fraction:
-
Dissect and collect insect tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Chitin Synthase Assay:
-
In a microcentrifuge tube, add the desired concentration of the test compound. Include a solvent control (e.g., DMSO).
-
Add the microsomal fraction to each tube and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding UDP-[¹⁴C]N-acetylglucosamine.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through a glass fiber filter to trap the precipitated [¹⁴C]chitin.
-
Wash the filter extensively with TCA and ethanol to remove unincorporated substrate.
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of chitin synthase activity for each concentration of the test compound relative to the solvent control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Protocol for FtsZ GTPase Activity Assay
This protocol is designed to measure the effect of the test compound on the GTPase activity of purified FtsZ protein.
Experimental Workflow
References
- 1. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 2. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. easy-peasy.ai [easy-peasy.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Bioassay for Efficacy Testing of N-(4-chlorophenyl)-2,6-difluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a member of the benzoylurea class of insect growth regulators (IGRs).[1][2] Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the arthropod exoskeleton.[1][3] This disruption of the molting process leads to mortality, particularly in larval stages.[3][4] These application notes provide detailed protocols for conducting bioassays to determine the efficacy of this compound against target insect pests.
Mechanism of Action: Chitin Synthesis Inhibition
This compound acts by interfering with the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains.[1][5] This inhibition prevents the proper formation of the new cuticle during molting. As the insect attempts to shed its old exoskeleton, the poorly formed new cuticle cannot withstand the pressure and ruptures, leading to death.[3]
References
- 1. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Effects of chitin synthesis inhibitor treatment on Lepeophtheirus salmonis (Copepoda, Caligidae) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(4-chlorophenyl)-2,6-difluorobenzamide for Studying Insect Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound belonging to the benzoylurea class of insecticides, is a potent insect growth regulator. Its common name is Diflubenzuron[1]. It serves as a critical tool for researchers studying the evolution and mechanisms of insecticide resistance. By acting on a specific and vital metabolic pathway in arthropods, it allows for the selection and characterization of resistant insect populations, providing insights into the molecular adaptations that lead to control failure. The primary mode of action is the inhibition of chitin synthesis, which disrupts the molting process in insect larvae[1][2][3].
Mechanism of Action: Chitin Synthesis Inhibition this compound interferes with the production of chitin, a key component of the insect exoskeleton[1]. The insecticidal activity is exerted during the molting process, where the inability to form a new, functional cuticle leads to larval death[1]. Recent research, including studies using CRISPR/Cas9 genome editing, has provided compelling evidence that the molecular target of benzoylureas is the enzyme Chitin Synthase 1 (CHS1)[4][5]. The insecticide directly interacts with CHS1, blocking the polymerization of N-acetylglucosamine (NAG) into chitin chains[3][5].
Application Notes: Investigating Resistance Mechanisms
This compound is an ideal selective agent for studying two primary types of insecticide resistance: target-site resistance and metabolic resistance.
-
Target-Site Resistance: This form of resistance arises from genetic mutations in the target protein, which reduce its binding affinity for the insecticide. In the case of benzoylureas, a frequently identified mechanism is the presence of point mutations in the CHS1 gene. For example, a mutation causing an isoleucine to methionine substitution (I1042M in Plutella xylostella) has been strongly linked to high levels of resistance[4][5]. Researchers can use this compound to select for such mutations in a laboratory population and subsequently identify them through molecular analysis.
-
Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes before it can reach its target site. Overexpression of certain enzyme families, particularly cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), has been associated with benzoylurea resistance[3][6]. By comparing enzyme activity levels and gene expression profiles between susceptible and resistant insect strains, researchers can identify the specific metabolic pathways involved.
Data Presentation: Quantifying Resistance
Resistance is quantified by comparing the dose-response of a resistant population to a known susceptible population. The 50% lethal concentration (LC₅₀) is a standard metric. A Resistance Ratio (RR) is calculated by dividing the LC₅₀ of the resistant strain by the LC₅₀ of the susceptible strain.
Table 1: Example LC₅₀ Values for a Benzoylurea Insecticide (Novaluron) against Susceptible and Resistant Strains of Frankliniella occidentalis (Western Flower Thrips). [7]
| Strain | Origin | LC₅₀ (ppm) | 95% Fiducial Limits | Resistance Ratio (RR) |
| H-1 | Susceptible Lab Strain | 0.64 | (0.47 - 0.81) | 1.0 |
| TO-1 | Field Strain | 2.1 | (1.6 - 2.6) | 3.3 |
| BO-1 | Field Strain | > 50 | - | > 78.1 |
| BO-2 | Field Strain | > 50 | - | > 78.1 |
| YH-1 | Field Strain | > 50 | - | > 78.1 |
Data adapted from a study on novaluron, a related benzoylurea insecticide, to illustrate typical data presentation.[7]
Experimental Protocols
Protocol 1: Insecticide Resistance Bioassay (Adult Vial Test)
This protocol is adapted from standard methods for monitoring resistance to contact insecticides[8].
1. Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials
-
Repeating pipette
-
Vial roller or rotator
-
Susceptible and field-collected (potentially resistant) insect populations
-
Aspirator for insect handling
-
Incubator set to appropriate environmental conditions
2. Preparation of Insecticide Solutions:
-
Prepare a stock solution by dissolving a precise weight of technical grade insecticide in acetone.
-
Perform serial dilutions from the stock solution to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality.
-
Include an acetone-only control.
3. Vial Coating:
-
Pipette 0.5 mL of each insecticide dilution (and the acetone control) into separate scintillation vials.
-
Place the vials on a roller and rotate them at room temperature until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Turn off any heating elements[9].
-
Store vials in the dark until use.
4. Insect Exposure:
-
Collect healthy, active adult insects of a uniform age/stage.
-
Place 10-25 insects into each treated and control vial[8].
-
Cap the vials (ensure airflow if necessary) and place them in an incubator under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
5. Data Collection and Analysis:
-
Assess insect mortality at a predetermined time point (e.g., 24, 48, or 72 hours), based on the species' response time. Mortality is defined as the inability to make coordinated movement when gently prodded.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-mortality data using probit analysis to calculate the LC₅₀, LC₉₀, and their 95% fiducial limits.
-
Calculate the Resistance Ratio (RR) as described previously.
Protocol 2: Outline for Molecular Analysis of Target-Site Resistance
This protocol outlines the steps to identify mutations in the CHS1 gene.
1. Sample Preparation:
-
Use insects from the bioassays: survivors from a diagnostic dose (resistant) and individuals from the susceptible strain.
-
Homogenize individual insects or pools of insects for RNA extraction.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
3. PCR Amplification and Sequencing:
-
Design primers based on the known CHS1 sequence of the target insect or a closely related species to amplify the region where resistance mutations are known to occur[4][7].
-
Perform Polymerase Chain Reaction (PCR) using the synthesized cDNA as a template.
-
Run the PCR products on an agarose gel to verify the size of the amplicon.
-
Purify the PCR product and send it for Sanger sequencing.
4. Sequence Analysis:
-
Align the obtained sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious).
-
Compare the nucleotide and translated amino acid sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant insects.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Laboratory Bioassays with N-(4-chlorophenyl)-2,6-difluorobenzamide on Lepidopteran Pests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of laboratory bioassays conducted with N-(4-chlorophenyl)-2,6-difluorobenzamide, a potent insect growth regulator, against various lepidopteran pests. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound, commonly known as Diflubenzuron, is a member of the benzoylurea class of insecticides. It acts as a chitin synthesis inhibitor, disrupting the normal molting process in insects.[1][2][3] This mode of action makes it particularly effective against the larval stages of many insect species, including several economically important lepidopteran pests.[3][4] Laboratory bioassays are crucial for determining the efficacy of such compounds, establishing lethal concentrations, and understanding their physiological effects.
Data Presentation
The following tables summarize the quantitative data from laboratory bioassays of this compound against various lepidopteran pests.
Table 1: Lethal Concentration (LC50) of this compound against Helicoverpa armigera
| Larval Instar | Exposure Duration | Bioassay Method | LC50 (mg/kg) | Reference |
| 3rd Instar | 7 days | Diet Incorporation | 109 | [1] |
Table 2: Lethal Concentration (LC50) of this compound against Spodoptera litura
| Larval Instar | Bioassay Method | LC50 (ppm) |
| 3rd Instar | Topical Application | 90.048 |
| 5th Instar | Topical Application | 177.500 |
| 3rd Instar | Ingestion | 75.828 |
| 5th Instar | Ingestion | 129.024 |
Experimental Protocols
Detailed methodologies for conducting laboratory bioassays with this compound are provided below. These protocols are synthesized from established methods for insecticide bioassays on lepidopteran larvae.
Protocol 1: Diet Incorporation Bioassay
This method is used to determine the efficacy of the compound when ingested by the insect larvae.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable solvent
-
Artificial diet for the specific lepidopteran species
-
Petri dishes or multi-well plates
-
Fine brush
-
Third-instar larvae of the target pest
-
Incubator or environmental chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetone.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations to be tested.
-
Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species. Cool the diet to approximately 50-60°C.
-
Incorporation of Test Compound: Add a specific volume of each dilution to a corresponding aliquot of the molten artificial diet to achieve the desired final concentrations. A control group should be prepared by adding only the solvent to the diet.
-
Dispensing the Diet: Dispense the treated and control diets into individual wells of a multi-well plate or small petri dishes. Allow the diet to solidify.
-
Larval Infestation: Carefully transfer one third-instar larva into each well or petri dish using a fine brush.
-
Incubation: Place the bioassay trays in an incubator or environmental chamber maintained at a controlled temperature, humidity, and photoperiod suitable for the test species.
-
Mortality Assessment: Record larval mortality at 24-hour intervals for a period of 7 days. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the LC50 value using probit analysis.
Protocol 2: Topical Application Bioassay
This method assesses the contact toxicity of the compound.
Materials:
-
This compound (analytical grade)
-
Acetone or other suitable solvent
-
Micropipette
-
Third-instar larvae of the target pest
-
Petri dishes containing a small amount of artificial diet
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in acetone.
-
Larval Selection: Select healthy, uniform-sized third-instar larvae.
-
Application: Under a fume hood, apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each larva using a micropipette. A control group should be treated with the solvent only.
-
Post-treatment Rearing: Place the treated larvae individually in petri dishes containing a small piece of artificial diet.
-
Incubation: Maintain the petri dishes in an incubator or environmental chamber under controlled conditions.
-
Mortality Assessment: Record mortality at 24-hour intervals for up to 72 hours.
-
Data Analysis: Determine the LC50 value using probit analysis.
Mandatory Visualizations
Signaling Pathway: Inhibition of Chitin Biosynthesis
The following diagram illustrates the mechanism of action of this compound in disrupting the chitin biosynthesis pathway in insects. The pathway starts from trehalose, the primary blood sugar in insects, and proceeds through several enzymatic steps to produce chitin, a key component of the insect's exoskeleton.[5][6][7] this compound inhibits the final step of this pathway, catalyzed by the enzyme chitin synthase.[5]
Caption: Inhibition of the final step of the chitin biosynthesis pathway by this compound.
Experimental Workflow: Diet Incorporation Bioassay
This diagram outlines the logical flow of the diet incorporation bioassay protocol.
Caption: Workflow for the diet incorporation bioassay.
Experimental Workflow: Topical Application Bioassay
This diagram illustrates the sequential steps involved in the topical application bioassay.
Caption: Workflow for the topical application bioassay.
References
- 1. Combination of diflubenzuron and RNAi technology to improve the control effect of Helicoverpa armigera - Entomologia Generalis Volume 44 Number 1 — Schweizerbart science publishers [schweizerbart.de]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Diflubenzuron 480 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]
- 4. Wholesale Diflubenzuron 50% SC | IRAC 15 IGR for Lepidopteran Larvae factory and suppliers | POMAIS [bigpesticides.com]
- 5. Biosynthesis of Chitin | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. k-state.edu [k-state.edu]
Application Notes and Protocols for Field Trial Design of N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron)
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a benzoylurea-class insecticide used to control a wide range of insect pests in forestry, agriculture, and public health.[1][2] It acts as an Insect Growth Regulator (IGR) rather than a conventional neurotoxic insecticide. Its primary mode of action is the inhibition of chitin synthesis, a process essential for the formation of the insect exoskeleton.[1][3] Consequently, Diflubenzuron is most effective against immature larval stages, causing mortality during the molting process.[1][3][4] It has no toxic effects on adult insects.[1]
These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the efficacy of Diflubenzuron formulations. The protocols outlined herein are intended to ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.
2.0 Mechanism of Action: Inhibition of Chitin Synthesis
The efficacy of Diflubenzuron is rooted in its targeted disruption of the chitin biosynthesis pathway, which is vital for arthropods.[5]
-
Pathway Initiation: The pathway begins with sugars, primarily trehalose, the main blood sugar in most insects.[5][6]
-
Precursor Formation: Through a series of enzymatic steps, trehalose is converted into the activated sugar precursor, UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6]
-
Polymerization: The final and critical step is the polymerization of UDP-GlcNAc into long-chain chitin polymers. This reaction is catalyzed by the enzyme chitin synthase .[6][7][8]
-
Inhibition: Diflubenzuron specifically inhibits the chitin synthase enzyme.[3][4] This blockage prevents the formation of new chitin, making it impossible for the insect larva to form a new, functional exoskeleton during molting. The larva is unable to withstand the pressure of ecdysis or is left with a malformed, weak cuticle, leading to mortality.[1][3]
References
- 1. Diflubenzuron - Wikipedia [en.wikipedia.org]
- 2. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. pomais.com [pomais.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Biosynthesis of Chitin | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Residue Analysis of N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) in Crops
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a benzoylurea-class insecticide used to control a wide range of pests in agriculture and forestry.[1] It acts as an insect growth regulator by inhibiting chitin synthesis, a key component of the insect exoskeleton.[2] Due to its application on food crops, regulatory agencies worldwide require robust analytical methods to monitor its residue levels to ensure consumer safety and compliance with Maximum Residue Limits (MRLs).[3][4]
These application notes provide detailed protocols for the extraction, cleanup, and quantification of Diflubenzuron residues in various crop matrices using modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The determination of Diflubenzuron residues in complex matrices like crops requires sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used technique.[3][5] For higher sensitivity and selectivity, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.[3][4] Sample preparation is a critical step, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a popular and efficient approach for extracting pesticide residues from food matrices.[1][3]
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS Method
The QuEChERS protocol is a streamlined and effective method for extracting Diflubenzuron from various crop samples.[6]
Materials:
-
Homogenized crop sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute to ensure thorough mixing.
-
Salting-Out: Add anhydrous MgSO₄ and NaCl (typically in a 4:1 ratio) to the tube.[4] This step induces phase separation.
-
Centrifugation: Immediately shake the tube for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing anhydrous MgSO₄, PSA, and C18 sorbent. The PSA removes polar interferences, while C18 removes non-polar ones.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be filtered and directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent for HPLC-UV analysis.
References
- 1. Chromatographic Determination of Diflubenzuron Residues in Agricultural Plant Matrices - ProQuest [proquest.com]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: N-(4-chlorophenyl)-2,6-difluorobenzamide in Integrated Pest Management (IPM)
1. Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide is a compound belonging to the benzoylurea class of insecticides.[1] These compounds are recognized as insect growth regulators (IGRs) that selectively target the developmental processes of insects and other arthropods.[2] Their unique mode of action and relative safety to non-target vertebrates make them valuable tools within Integrated Pest Management (IPM) programs.[3][4] IPM strategies focus on long-term pest prevention through a combination of techniques, including biological control, habitat manipulation, and the judicious use of pesticides. Benzoylureas fit well into this framework due to their high specificity.[5]
2. Mechanism of Action
The primary mode of action for this compound and other benzoylureas is the inhibition of chitin biosynthesis.[1][6] Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton (cuticle).[7][8]
During the molting process, an insect larva must shed its old cuticle and form a new, larger one. Benzoylureas disrupt the activity of chitin synthase, a key enzyme responsible for polymerizing chitin chains.[6][9] This interference prevents the proper formation of the new procuticle.[8][10] As a result, the larva is unable to complete the molting process, leading to a ruptured and malformed cuticle, and ultimately, death.[10][11] This action is most effective against immature, actively molting stages, particularly larvae.[5]
3. Role in Integrated Pest Management (IPM)
The properties of benzoylureas make them highly suitable for IPM programs:
-
Selectivity: Because vertebrates and plants do not synthesize chitin, these compounds exhibit very low toxicity to mammals, birds, and fish.[3][4] This selectivity helps preserve beneficial insect populations (predators and parasitoids) and reduces the impact on the wider ecosystem when applied correctly.[12]
-
Targeted Action: Their primary efficacy against larval stages allows for precise timing of applications to coincide with the most vulnerable phase of a pest's life cycle.[5] This targeted approach minimizes broader, non-target effects.
-
Resistance Management: Due to their unique mode of action, benzoylureas can be rotated with other insecticide classes (e.g., organophosphates, pyrethroids) to help manage the development of insecticide resistance in pest populations.[3][4]
However, their high toxicity to aquatic invertebrates and crustaceans necessitates careful management to prevent runoff into aquatic ecosystems.[2][3]
4. Data Presentation: Efficacy of Benzoylurea Insecticides
Table 1: Larvicidal Activity of Representative Benzoylureas Against Key Insect Pests
| Compound | Target Pest | Pest Order | LC50 (Concentration) | Reference |
| Diflubenzuron | Helicoverpa armigera (Cotton Bollworm) | Lepidoptera | 0.05 mg/L | [4] |
| Flufenoxuron | Tetranychus urticae (Two-spotted spider mite) | Acarina | 0.21 mg/L | [4] |
| Lufenuron | Spodoptera exigua (Beet Armyworm) | Lepidoptera | 0.004 mg/L | Not explicitly cited |
| Teflubenzuron | Plutella xylostella (Diamondback Moth) | Lepidoptera | 0.03 mg/L | [4] |
| Chlorfluazuron | Pieris rapae (Cabbageworm) | Lepidoptera | Not specified | [12] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of the test organisms.
Table 2: Acute Toxicity of Benzoylureas to Non-Target Organisms
| Compound | Non-Target Organism | Species | Toxicity Value (LC50/LD50) | Reference |
| Diflubenzuron | Fish (Rainbow Trout) | Oncorhynchus mykiss | LC50: 140 mg/L (96h) | [13] |
| Diflubenzuron | Aquatic Invertebrate (Water Flea) | Daphnia magna | LC50: 0.0026 mg/L (48h) | [13] |
| Flufenoxuron | Bird (Bobwhite Quail) | Colinus virginianus | LD50: >2000 mg/kg | [13] |
| Lufenuron | Honey Bee | Apis mellifera | LD50: >197 µ g/bee (Oral) | Not explicitly cited |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test organisms.
Experimental Protocols
Protocol 1: Determination of Median Lethal Concentration (LC50) via Larval Bioassay
This protocol details a method for determining the LC50 of a benzoylurea compound against a target lepidopteran larva using a diet incorporation method.
Objective: To determine the concentration of this compound that causes 50% mortality in the test larval population.
Materials:
-
This compound
-
Acetone or other appropriate solvent
-
Distilled water with 0.1% Triton X-100 (surfactant)
-
Artificial diet for the test insect
-
Synchronized second or third-instar larvae of the target pest
-
Petri dishes or multi-well plates (24-well)
-
Fine camel-hair brush
-
Incubator set to appropriate temperature and humidity (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod)
-
Probit analysis software (e.g., PoloPlus, R)
Methodology:
-
Preparation of Stock Solution: Dissolve a precise weight of the compound in the chosen solvent to create a high-concentration stock solution (e.g., 1000 ppm).
-
Preparation of Serial Dilutions: Perform a serial dilution of the stock solution to create a range of at least five test concentrations. A preliminary range-finding test is recommended to determine the appropriate concentration range.[14][15] The final dilutions should be made in distilled water containing the surfactant.
-
Diet Incorporation: While the artificial diet is still liquid and cooling (~50-60°C), mix in the insecticide solutions to achieve the desired final concentrations. Ensure thorough mixing. Pour an equal volume of the treated diet into each well of the multi-well plates. A control group should be prepared using a diet mixed only with the solvent-surfactant solution.
-
Larval Infestation: Once the diet has solidified, carefully transfer one larva into each well using a fine camel-hair brush. Use at least 20-30 larvae per concentration level.
-
Incubation: Seal the plates (e.g., with a breathable film) and place them in the incubator under controlled conditions.
-
Mortality Assessment: Assess larval mortality after 72 to 96 hours. Mortality is defined as the inability of the larva to move when prodded gently with the brush. Also, record any failed or abnormal molting.[10]
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Analyze the corrected mortality data using probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve.[16]
Protocol 2: Assessing Sublethal Effects on a Beneficial Predator
This protocol describes a method to evaluate the sublethal impact of this compound on the predatory behavior of a beneficial insect, such as a lady beetle.
Objective: To determine if sublethal exposure to the compound affects the feeding rate or reproductive capacity of a beneficial predator.
Materials:
-
Test compound and appropriate solvent
-
Spray tower or similar application device
-
Petri dishes with a fine mesh lid for ventilation
-
Adult predators (e.g., Coccinella septempunctata)
-
Prey insects (e.g., aphids)
-
Fine camel-hair brush
-
Stereomicroscope
Methodology:
-
Determination of a Sublethal Concentration: From a dose-response study similar to Protocol 1 (but adapted for the predator), determine a sublethal concentration (e.g., LC10 or LC20).[17]
-
Exposure: Place adult predators in a Petri dish and treat them with the sublethal concentration using a spray tower to simulate field exposure. A control group should be sprayed with the solvent-water solution only.
-
Post-Exposure Observation: After exposure, transfer the predators individually to clean Petri dishes containing a known number of prey (e.g., 50 aphids on a leaf disk).
-
Feeding Rate Assessment: After 24 hours, count the number of prey consumed in each dish. Compare the mean consumption rate between the treated and control groups using an appropriate statistical test (e.g., t-test).[17]
-
Reproductive Assessment: Maintain the treated and control predators in pairs (male and female) and provide them with an ample supply of prey. Monitor them daily for 10-14 days. Record the total number of eggs laid per female (fecundity) and the percentage of eggs that successfully hatch (fertility).[18][19]
-
Data Analysis: Compare the mean feeding rate, fecundity, and fertility between the treated and control groups using statistical analysis to identify any significant sublethal effects.[20]
Visualizations
Caption: Chitin biosynthesis pathway and the inhibition point by benzoylurea IGRs.
Caption: Experimental workflow for determining the LC50 value of an IGR.
Caption: Role of Chitin Synthesis Inhibitors within an IPM framework.
References
- 1. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeb.co.in [jeb.co.in]
- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. posagroecologia.ufv.br [posagroecologia.ufv.br]
- 18. The sublethal effects of pesticides on beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 20. The sublethal effects of pesticides on beneficial arthropods. | Semantic Scholar [semanticscholar.org]
Preparation of Stock Solutions of N-(4-chlorophenyl)-2,6-difluorobenzamide for Research Applications
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of N-(4-chlorophenyl)-2,6-difluorobenzamide, a compound of interest for researchers, scientists, and drug development professionals. Due to its poor aqueous solubility, proper preparation of stock solutions in organic solvents is critical for accurate and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for solubilizing the compound and preparing high-concentration stock solutions suitable for various research applications.
Introduction
This compound is a benzamide derivative with potential applications in various research fields. Like many benzamide-based compounds, it exhibits low solubility in water, posing a challenge for in vitro and in vivo studies. The preparation of concentrated, stable stock solutions in appropriate organic solvents is therefore a crucial first step in any experimental workflow. This document provides a detailed protocol for the preparation of stock solutions of this compound, with a focus on ensuring accuracy, reproducibility, and safety.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and the related, well-characterized compound Diflubenzuron is presented in Table 1. Understanding these properties is essential for selecting the appropriate solvent and handling the compound safely. This compound is a crystalline solid with a melting point around 147-148°C. It is practically insoluble in water. Based on data from the structurally similar compound Diflubenzuron, solubility is expected to be significant in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Another related compound, 2,6-difluorobenzamide, shows solubility in ethanol.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Diflubenzuron | 2,6-Difluorobenzamide |
| Molecular Formula | C₁₃H₈ClF₂NO | C₁₄H₉ClF₂N₂O₂ | C₇H₅F₂NO |
| Molecular Weight | 267.66 g/mol | 310.7 g/mol | 157.12 g/mol |
| Appearance | Crystalline solid | White crystalline solid | White to off-white powder |
| Melting Point | 147 - 148°C[1][2] | 210 - 230°C (technical)[3] | 144 - 148°C[4] |
| Water Solubility | Insoluble | 0.14 mg/L at 20°C[3] | Not soluble in water[4] |
| Organic Solvent Solubility | Data not available | DMSO (~10 mg/mL), DMF (~10 mg/mL)[5] | Ethanol (5%)[4] |
Safety Precautions
Before handling this compound, it is imperative to read and understand the Safety Data Sheet (SDS). The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound.
-
Spills: In case of a spill, follow the procedures outlined in the SDS. Generally, this involves carefully sweeping up the solid material and placing it in a sealed container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations.
Experimental Protocols
This section provides detailed protocols for the preparation of stock solutions of this compound in common laboratory solvents.
Materials and Equipment
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (200 proof), anhydrous
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flasks (various sizes)
-
Pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials or cryovials for storage
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
-
Calculate the required mass:
-
The molecular weight of this compound is 267.66 g/mol .
-
To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 267.66 g/mol = 0.02677 g = 26.77 mg
-
-
-
Weigh the compound:
-
Using an analytical balance, carefully weigh out 26.77 mg of this compound onto weighing paper or a weighing boat.
-
-
Dissolve the compound:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of anhydrous DMSO (e.g., 5-7 mL) to the flask.
-
Gently swirl the flask to wet the powder.
-
Vortex the solution for 1-2 minutes to aid in dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be helpful.
-
-
Bring to final volume:
-
Once the solid is completely dissolved, add anhydrous DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
-
Aliquot and store:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of Stock Solutions in DMF or Ethanol
The same procedure as described in Protocol 1 can be followed to prepare stock solutions in DMF or ethanol. However, the maximum achievable concentration may differ based on the compound's solubility in these solvents. It is recommended to start with a lower target concentration (e.g., 1-5 mM) and visually inspect for complete dissolution before attempting higher concentrations.
Table 2: Recommended Starting Concentrations for Different Solvents
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Based on solubility data of similar compounds. |
| DMF | 10 mM | Based on solubility data of similar compounds. |
| Ethanol | 5 mM | Based on solubility data of a related compound. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for stock solution preparation.
References
- 1. This compound,122987-01-3-Amadis Chemical [amadischem.com]
- 2. N-(4-chlorophenyl)-2,6-difluoro- | 122987-01-3 [amp.chemicalbook.com]
- 3. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 4. 2,6-Difluorobenzamide CAS 18063-03-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of N-(4-chlorophenyl)-2,6-difluorobenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Here is a systematic approach to troubleshoot this issue:
-
Purity and Reactivity of Starting Materials:
-
2,6-Difluorobenzoyl chloride: This reactant is sensitive to moisture. Hydrolysis of the acid chloride to 2,6-difluorobenzoic acid will prevent the desired reaction. Ensure that the 2,6-difluorobenzoyl chloride is of high purity and handled under anhydrous conditions.
-
4-Chloroaniline: The purity of the aniline is crucial. Impurities can interfere with the reaction. It is recommended to use freshly purified 4-chloroaniline.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. A weak or insufficient amount of base will not effectively neutralize the hydrochloric acid produced during the reaction, which can protonate the 4-chloroaniline, rendering it unreactive.[1] Pyridine or triethylamine are commonly used as bases. An excess of a stronger base like sodium hydroxide in a biphasic Schotten-Baumann condition can also be effective.[1]
-
Solvent: The reaction is typically performed in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The solvent must be anhydrous to prevent hydrolysis of the acid chloride.
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.[2] Running the reaction at an elevated temperature without proper control can lead to side reactions.
-
-
Work-up Procedure:
-
The product is typically isolated by precipitation upon addition of water or a non-polar solvent. Inadequate precipitation or premature work-up can result in loss of product. Ensure the reaction has gone to completion by thin-layer chromatography (TLC) before quenching.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: My final product shows significant impurities after purification. What are the likely impurities and how can I minimize their formation and remove them?
-
Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Potential Impurities and Their Sources:
-
2,6-Difluorobenzoic acid: This impurity arises from the hydrolysis of the starting material, 2,6-difluorobenzoyl chloride. Using anhydrous solvents and reagents is crucial to prevent its formation.
-
Diacylated aniline (N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)-2,6-difluorobenzamide): This can form if an excess of 2,6-difluorobenzoyl chloride is used or if the reaction temperature is too high. Careful control of stoichiometry is important.
-
Unreacted 4-chloroaniline: If the reaction does not go to completion, residual starting material will contaminate the product. Monitor the reaction progress by TLC.
-
-
Minimizing Impurity Formation:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aniline to ensure the complete consumption of the acid chloride.
-
Controlled Addition: Add the 2,6-difluorobenzoyl chloride solution dropwise to the solution of 4-chloroaniline and base at a low temperature to control the reaction rate and heat generation.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the final product.[2][3] The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane) and allowed to cool slowly to form pure crystals. The choice of solvent is critical; the desired compound should have high solubility at high temperatures and low solubility at low temperatures, while the impurities should remain in the mother liquor.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is the Schotten-Baumann reaction.[1][5][6] This involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][5][6] Another viable route is the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point range close to the literature value (147-148 °C) is a good indicator of purity.[7]
-
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, proper safety measures are essential.
-
2,6-Difluorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
4-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact by using proper PPE.
-
The reaction can be exothermic, especially during the addition of the acid chloride. Use an ice bath to control the temperature.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of N-arylbenzamide synthesis, based on general principles of the Schotten-Baumann reaction.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Weak Base (e.g., NaHCO₃) | Moderate | May not be strong enough to efficiently neutralize HCl, leading to protonation of the amine. |
| Strong Amine Base (e.g., Pyridine, Triethylamine) | High | Effectively neutralizes HCl, preventing amine protonation and driving the reaction forward.[1] | |
| Aqueous Inorganic Base (e.g., NaOH) | High | Biphasic conditions can be very effective in removing HCl from the organic phase.[1] | |
| Solvent | Aprotic Anhydrous (e.g., DCM, THF) | High | Prevents hydrolysis of the acyl chloride. |
| Protic (e.g., Ethanol) | Low | Reacts with the acyl chloride, leading to ester formation as a side product. | |
| Temperature | Low (0-5 °C) during addition | High | Controls the exothermic reaction, minimizing side product formation. |
| High (reflux) | Variable | May increase reaction rate but can also lead to the formation of diacylated byproducts and other impurities. | |
| Stoichiometry | Equimolar reagents | Good | Can lead to incomplete reaction if there are any losses of the amine. |
| Slight excess of amine | High | Ensures complete consumption of the more valuable acyl chloride. | |
| Excess acyl chloride | Lower Purity | Can lead to the formation of diacylated impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
4-Chloroaniline
-
2,6-Difluorobenzoyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 2,6-difluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.
-
Add the 2,6-difluorobenzoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot ethanol to yield this compound as a white solid.
Visualizations
Caption: Chemical synthesis workflow.
Caption: Troubleshooting workflow for low yield.
References
- 1. EP2448950B1 - Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[1,4]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt - Google Patents [patents.google.com]
- 2. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-[1-(4-chlorophenyl)propyl]-2,6-difluorobenzamide | C16H14ClF2NO | CID 175373257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. This compound,122987-01-3-Amadis Chemical [amadischem.com]
Technical Support Center: Optimizing N-(4-chlorophenyl)-2,6-difluorobenzamide Dosage for Insect Control
Welcome to the technical support center for N-(4-chlorophenyl)-2,6-difluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshoot common issues encountered during insect control experiments.
Mechanism of Action
This compound is a member of the benzoylurea class of insecticides.[1][2] Its primary mode of action is the inhibition of chitin synthesis in insects.[2][3][4][5] Chitin is a crucial component of an insect's exoskeleton.[3] By disrupting the production of chitin, this compound interferes with the molting process, leading to a malformed cuticle, inability to molt, and eventual death of the insect, particularly in the larval stages.[4][6] This targeted approach makes it an effective insect growth regulator with low toxicity to mammals and plants, as they do not possess chitin.[7][8] Recent studies suggest that benzoylureas may directly interact with the chitin synthase enzyme.[2][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and how does it work?
A1: this compound is an insect growth regulator belonging to the benzoylurea chemical class.[1][2] It works by inhibiting the synthesis of chitin, a vital component of an insect's exoskeleton.[2][3][4][5] This disruption of the molting process ultimately leads to the death of the insect, especially during its larval stages.[4][6]
Q2: What are the target pests for this compound?
A2: Benzoylurea insecticides are effective against a wide range of insect pests, particularly the larval stages of Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies).[1] They are generally not effective against adult insects.[10]
Q3: Is this compound toxic to non-target organisms?
A3: Benzoylureas generally exhibit low toxicity to mammals and birds.[1][11] However, they can be toxic to aquatic invertebrates and crustaceans, so care should be taken to avoid environmental contamination.[1][11]
Dosing and Formulation
Q4: How do I determine the optimal dosage for my experiment?
A4: The optimal dosage depends on several factors, including the target insect species, its life stage, environmental conditions, and the application method. It is recommended to perform a dose-response study to determine the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population) for your specific conditions.[12][13][14][15]
Q5: What solvents can be used to dissolve this compound?
Q6: Are there any known issues with formulation stability?
A6: Formulations of benzoylureas can sometimes face stability challenges, especially when combined with other active ingredients like pyrethroids.[16] For experimental purposes, it is advisable to prepare fresh solutions for each bioassay to ensure consistent results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no insect mortality | - Incorrect Dosage: The concentration of the compound may be too low. - Insect Life Stage: The target insects may be in a non-susceptible life stage (e.g., adults).[10] - Insect Resistance: The insect population may have developed resistance.[9] - Compound Degradation: The compound may have degraded due to improper storage or handling. | - Conduct a dose-response experiment to determine the optimal concentration.[17][18] - Target the larval stages of the insect, as they are most susceptible.[6] - Test a susceptible, laboratory-reared insect strain to confirm compound activity. - Store the compound in a cool, dark, and dry place. Prepare fresh solutions for each experiment. |
| High mortality in control group | - Solvent Toxicity: The solvent used to dissolve the compound may be toxic to the insects at the concentration used. - Contamination: The insect diet or rearing environment may be contaminated. - Unhealthy Insect Colony: The insects used for the bioassay may be stressed or unhealthy. | - Run a solvent-only control to determine its effect on insect mortality. If mortality is high, consider using a different solvent or reducing the solvent concentration. - Ensure a sterile environment for insect rearing and bioassays.[19] - Use healthy, age-synchronized insects for your experiments.[20] |
| Inconsistent results between replicates | - Uneven Application: The compound may not be applied uniformly to the diet or substrate. - Inconsistent Insect Age/Size: The insects used in different replicates may vary in age or size. - Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of the compound. | - Ensure thorough mixing of the compound into the insect diet or uniform application to the substrate. - Use insects of the same age and similar size for all replicates.[21] - Calibrate pipettes regularly and use proper pipetting techniques.[22] |
| Precipitation of the compound in the final solution | - Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or final medium. | - Try a different solvent or a co-solvent system. - Gently warm the solution or use sonication to aid dissolution. - Prepare a more diluted stock solution. |
Experimental Protocols
Dose-Response Bioassay (Diet Incorporation Method)
This protocol is designed to determine the LC50 of this compound for a target insect species.
Materials:
-
This compound
-
Appropriate solvent (e.g., acetone)
-
Artificial diet for the target insect
-
Second or third instar larvae of the target insect
-
Multi-well bioassay trays or petri dishes
-
Environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of at least five test concentrations.
-
Diet Incorporation: While the artificial diet is still liquid and has cooled to a safe temperature, add a precise volume of each test concentration to a known volume of the diet. Mix thoroughly to ensure uniform distribution. Also, prepare a control diet with the solvent only.
-
Dispense Diet: Dispense the treated and control diets into the wells of the bioassay trays or petri dishes. Allow the diet to solidify.
-
Insect Infestation: Place one larva into each well or dish. Use at least 20-30 larvae per concentration and control.[14]
-
Incubation: Place the bioassay trays in an environmental chamber set to the optimal conditions for the target insect's development.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72-hour intervals. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.[14]
Experimental Workflow Diagram
Caption: Workflow for a dose-response bioassay using the diet incorporation method.
Insect Rearing Protocol (General)
A healthy and synchronized insect colony is crucial for obtaining reliable bioassay results.
Materials:
-
Insect rearing cages
-
Artificial diet or host plant material
-
Oviposition substrate (if applicable)
-
Environmental chamber
Procedure:
-
Establish Colony: Obtain a starter colony of the target insect from a reputable supplier or collect from the field.
-
Rearing Conditions: Maintain the colony in an environmental chamber with controlled temperature, humidity, and photoperiod suitable for the species.[23][24]
-
Diet: Provide a continuous supply of fresh artificial diet or host plant material.
-
Oviposition: Provide a suitable substrate for egg-laying. Collect eggs regularly to obtain a synchronized generation of larvae.
-
Hygiene: Clean the rearing cages and replace the diet regularly to prevent microbial contamination and disease outbreaks.
-
Synchronization: Rear larvae from the same egg cohort together to ensure they are of a similar age and size for bioassays.[21]
Quantitative Data Summary
The following tables provide examples of dosage data for benzoylurea insecticides against various insect pests. Note that these are for illustrative purposes, and specific values for this compound may differ.
Table 1: LC50 Values of Various Benzoylurea Insecticides Against Different Insect Species
| Insecticide | Insect Species | Life Stage | LC50 (ppm) | Exposure Time (hours) | Reference |
| Novaluron | Leptopharsa gibbicarina | Nymph | 1.26 | - | [25] |
| Teflubenzuron | Leptopharsa gibbicarina | Nymph | 0.98 | - | [25] |
| Lufenuron | Leptopharsa gibbicarina | Nymph | 1.55 | - | [25] |
| Triflumuron | Leptopharsa gibbicarina | Nymph | 0.87 | - | [25] |
| Flubendiamide | Aphis craccivora | - | 0.027 | 24 | [26] |
| Flubendiamide | Aphis craccivora | - | 0.017 | 48 | [26] |
| Thiacloprid | Aphis craccivora | - | 0.042 | 24 | [26] |
| Thiacloprid | Aphis craccivora | - | 0.028 | 48 | [26] |
Table 2: Sublethal Effects of Benzoylurea Insecticides on Leptopharsa gibbicarina [25]
| Insecticide (at LC25) | Adult Emergence (%) | Female Longevity (days) | Male Longevity (days) | Fecundity (eggs/female) | Fertility (%) |
| Control | 98.0 | 25.5 | 29.5 | 11.0 | 95.0 |
| Novaluron | 55.0 | 12.5 | 15.0 | 4.5 | 55.0 |
| Teflubenzuron | 50.0 | 10.0 | 12.5 | 3.0 | 45.0 |
| Lufenuron | 60.0 | 15.0 | 18.0 | 5.5 | 65.0 |
| Triflumuron | 45.0 | 8.5 | 10.0 | 2.0 | 35.0 |
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. guidechem.com [guidechem.com]
- 5. bugswithmike.com [bugswithmike.com]
- 6. researchgate.net [researchgate.net]
- 7. jeb.co.in [jeb.co.in]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. View of A method to optimize the pesticide dose considering the combined influence of plant, pest, pesticide, and spray equipment on bioefficacy | Spanish Journal of Agricultural Research [sjar.revistas.csic.es]
- 13. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. CN112449572A - Stable co-formulations of benzoylureas and pyrethroids - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. food.ec.europa.eu [food.ec.europa.eu]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. innovationtoimpact.org [innovationtoimpact.org]
- 21. mdpi.com [mdpi.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. entomoljournal.com [entomoljournal.com]
N-(4-chlorophenyl)-2,6-difluorobenzamide degradation and stability issues
Welcome to the technical support center for N-(4-chlorophenyl)-2,6-difluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and analysis of this compound.
Issue 1: Inconsistent analytical results or loss of compound potency over time.
-
Potential Cause: Degradation of this compound due to improper storage or handling conditions. The compound is known to be susceptible to alkaline hydrolysis.
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Solution:
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Verify Storage Conditions: Ensure the compound is stored in a cool, dry place, protected from light. The recommended storage temperature is typically 2-8°C in a tightly sealed container.
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pH of Solutions: Avoid alkaline conditions in your experimental solutions. The compound is relatively stable in acidic and neutral aqueous solutions but degrades more rapidly at higher pH. For instance, at pH 5 and 7, minimal decomposition (less than 10%) is observed after several weeks, whereas degradation is accelerated in alkaline environments.
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Solvent Selection: Use aprotic solvents or freshly prepared solutions in appropriate acidic or neutral buffers for your experiments to minimize hydrolysis.
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Purity Check: Re-evaluate the purity of your compound using a validated analytical method, such as HPLC-UV, to confirm its integrity before use.
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Issue 2: Appearance of unknown peaks in chromatograms during stability studies.
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Potential Cause: Formation of degradation products due to exposure to stress conditions such as heat, light, or reactive chemicals.
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Solution:
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Identify Stress Factor: Determine the specific stress condition (e.g., thermal, photolytic, oxidative, hydrolytic) that is causing the degradation. Conduct systematic forced degradation studies to isolate the cause.
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Characterize Degradants: Use hyphenated techniques like LC-MS/MS to identify the mass of the unknown peaks and elucidate the structures of the degradation products. Based on the degradation of structurally similar compounds like diflubenzuron, potential degradation products from alkaline hydrolysis include 2,6-difluorobenzoic acid and 4-chloroaniline.[1]
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Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products.
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Below is a troubleshooting decision tree to help diagnose and resolve stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis of the amide bond, which is significantly accelerated under alkaline conditions. This cleavage is expected to yield 2,6-difluorobenzoic acid and 4-chloroaniline. Other potential degradation pathways under photolytic, thermal, and oxidative stress are also possible, though specific products for this compound are not extensively documented in publicly available literature.
Q2: How can I prevent the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to control the pH of your solutions, maintaining them at neutral or slightly acidic levels. Store the compound and its solutions at recommended low temperatures (2-8°C) and protect them from light. Use of freshly prepared solutions is also recommended.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and separating it from its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many benzamide derivatives exhibit some degree of photosensitivity. It is good practice to protect solutions of the compound from direct light exposure by using amber vials or covering containers with aluminum foil. Photostability testing should be conducted as part of forced degradation studies to confirm its sensitivity.
Quantitative Data Summary
The following table summarizes the known stability data for this compound under various conditions.
| Stress Condition | Parameters | Observation | Reference |
| Hydrolytic | pH 5 (aqueous solution, 20-25°C) | <10% degradation after several weeks | [1] |
| pH 7 (aqueous solution, 20-25°C) | <10% degradation after several weeks | [1] | |
| pH 9 (aqueous solution, 25°C) | Half-life of 32 days (for the related compound diflubenzuron) | ||
| Storage | 2-8°C, dry, closed container | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the procedure for investigating the hydrolytic stability of this compound.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
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Stress Conditions:
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Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
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Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
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Alkaline: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
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Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
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Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
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Neutralization: Immediately neutralize the acidic and alkaline samples to stop the degradation reaction.
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Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to determine the percentage of degradation. If significant degradation is observed, analyze the samples by LC-MS/MS to identify the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing a stability-indicating HPLC-UV method for this compound and its degradation products.
Chromatographic Conditions (Example):
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products and excipients), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is confirmed by analyzing the forced degradation samples and ensuring that the peaks of the degradation products are well-resolved from the parent compound peak.
References
Technical Support Center: Overcoming Solubility Challenges of N-(4-chlorophenyl)-2,6-difluorobenzamide in Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with N-(4-chlorophenyl)-2,6-difluorobenzamide in various bioassay systems. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable experimental results.
Troubleshooting Guide: Common Solubility Problems and Solutions
Researchers often face challenges with the poor aqueous solubility of this compound, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay data. This guide provides a systematic approach to addressing these issues.
Problem 1: Compound precipitates when preparing the stock solution.
Cause: The chosen solvent has a low capacity to dissolve this compound at the desired concentration.
Solution:
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Consult the solvent solubility data: Refer to Table 1 for a list of suitable organic solvents and their respective solubilizing capacities for this compound. Dimethyl sulfoxide (DMSO) is a common and effective choice.
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Gentle heating: Warming the solution gently (e.g., to 37°C) can aid dissolution. However, be cautious of potential compound degradation at higher temperatures.
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Sonication: Use a sonicator bath to provide mechanical energy to break down powder aggregates and enhance dissolution.
Problem 2: Compound precipitates upon dilution of the DMSO stock solution into aqueous buffer or cell culture media.
Cause: The concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is too low to maintain the solubility of the compound. This is a common issue when the final DMSO concentration drops below a critical threshold.
Solution:
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Optimize final solvent concentration: Aim for the lowest possible final DMSO concentration that maintains compound solubility and minimizes solvent-induced artifacts in the bioassay. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
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Use a co-solvent system: Prepare the stock solution in a mixture of a strong organic solvent (like DMSO) and a more aqueous-compatible co-solvent (e.g., ethanol, polyethylene glycol 400). This can improve the transition into the aqueous phase.
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Serial dilutions: Perform serial dilutions in a solution with a gradually decreasing concentration of the organic solvent to prevent abrupt precipitation.
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Pluronic F-127: This non-ionic surfactant can be used to create a stable dispersion of the compound in aqueous media. See the protocol below for preparing a Pluronic F-127 formulation.
Problem 3: Inconsistent or lower-than-expected bioactivity observed in the assay.
Cause: The compound is not fully solubilized in the assay medium, leading to a lower effective concentration than intended. The presence of fine, often invisible, precipitates can significantly impact results.
Solution:
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Visual inspection and microscopy: Before adding to the assay, carefully inspect the final working solution for any signs of precipitation. A light microscope can be used to detect microprecipitates.
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Employ solubilizing excipients: The use of surfactants or cyclodextrins can enhance the apparent solubility of the compound in aqueous media. While specific quantitative data for this compound with these agents is limited, empirical testing is recommended.
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Nanoparticle formulation: For advanced applications, consider formulating the compound into nanoparticles to improve its dispersion and bioavailability in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity for this compound.[1] A stock solution of up to 10 mg/mL in DMSO can typically be prepared.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be effective in dissolving the compound in a suitable organic solvent. Avoid excessive heat, as it may lead to degradation.
Q4: My compound precipitates in the cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common problem. Here are a few strategies to overcome this:
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Ensure your stock solution is fully dissolved before dilution.
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Lower the final concentration of your compound in the assay.
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Increase the final concentration of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your assay.
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Consider using a solubilizing agent such as a surfactant (e.g., Tween® 80, Pluronic® F-127) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). You will need to empirically determine the optimal concentration of these agents.
Q5: How does pH affect the solubility of this compound?
A5: this compound is a neutral molecule and its solubility is not significantly affected by pH within the physiological range. However, the compound's stability can be pH-dependent. It is more stable in neutral to acidic conditions and can undergo hydrolysis in alkaline environments. Therefore, using a buffer system that maintains a pH between 5 and 7 is recommended for long-term storage of aqueous preparations.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and the efficacy of a nanoparticle formulation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | ~0.00002 | 20 |
| Dimethyl sulfoxide (DMSO) | 12 | 25 |
| Dimethylformamide (DMF) | 12 | 25 |
| N-methylpyrrolidone (NMP) | 20 | 25 |
| Acetone | 0.65 | 20 |
| Methanol | 0.09 | 25 |
| 1:1 DMSO:PBS (pH 7.2) | ~0.05 | Not Specified |
Data compiled from multiple sources.
Table 2: Efficacy of a Nano-formulation of this compound
| Formulation | LC50 (µg/mL) - Larval Stage | LC50 (µg/mL) - Egg Stage |
| Standard Formulation | 316.87 | 70.74 |
| PEG-400 Nanoparticles | 139.36 | 8.58 |
Data from a study on the insecticidal efficacy against H. armigera.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 310.68 g/mol )
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Analytical balance
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Vortex mixer
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Sonicator (optional)
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Procedure:
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Weigh out 3.11 mg of this compound and place it into a sterile vial.
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Add 1 mL of anhydrous DMSO to the vial.
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Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
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If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
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Protocol 2: General Method for Preparing Working Solutions in Aqueous Media
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Materials:
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10 mM stock solution of this compound in DMSO
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Sterile aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes
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-
Procedure:
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Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in the aqueous medium to achieve the desired final concentration.
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When diluting, add the stock solution to the aqueous medium and immediately vortex to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
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For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
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Always prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions for extended periods.
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Protocol 3: Empirical Testing of Solubilizing Agents (Surfactants and Cyclodextrins)
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Materials:
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This compound
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Aqueous buffer (e.g., PBS, pH 7.4)
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Solubilizing agents to test (e.g., Tween® 80, Pluronic® F-127, Hydroxypropyl-β-cyclodextrin)
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Spectrophotometer or HPLC for concentration measurement
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Procedure:
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Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen solubilizing agent (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
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Add an excess amount of this compound powder to each solution.
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Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
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Centrifuge the samples at high speed to pellet the undissolved compound.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
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Plot the solubility of the compound as a function of the solubilizing agent concentration to determine the optimal concentration for your bioassay.
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Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
Technical Support Center: Purification of N-(4-chlorophenyl)-2,6-difluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(4-chlorophenyl)-2,6-difluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a solid organic compound, are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the potential impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials such as 2,6-difluorobenzamide and 4-chlorophenyl isocyanate (or 4-chloroaniline if a different synthetic route is used), as well as byproducts from side reactions.[1] High-performance liquid chromatography (HPLC) can be used to identify and quantify these impurities.[2][3]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 147-148°C.[4] A broad melting point range or a melting point lower than this suggests the presence of impurities.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable method for determining the purity of this compound and identifying potential impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) can confirm the chemical structure and provide information about purity.[5]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even at boiling. | The solvent is not suitable (compound is insoluble). | Select a more polar or less polar solvent. Test solubility in small-scale trials with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane). |
| Compound oils out instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are present that inhibit crystallization. | Use a lower-boiling point solvent. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod. Purify by column chromatography first to remove impurities. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Concentrate the solution by boiling off some of the solvent. Allow the solution to cool more slowly (e.g., at room temperature, then in an ice bath). |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Use a solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used to dissolve the compound. Ensure the filtration setup is correct and wash the crystals with a minimal amount of cold solvent. |
| The purified compound is still impure (e.g., off-color, broad melting point). | The chosen solvent did not effectively differentiate between the compound and the impurities. The impurities co-crystallized with the product. | Try a different recrystallization solvent or a solvent pair (a mixture of a "good" solvent and a "poor" solvent). Perform a second recrystallization. Consider pre-treating the solution with activated charcoal to remove colored impurities. If impurities persist, column chromatography may be necessary. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities (overlapping peaks/bands). | The eluent system is not optimal. The column was not packed properly (channeling). The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4). Ensure the silica gel is packed uniformly without any air bubbles. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[6] |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or tailing of the compound band on the column. | The sample is not fully soluble in the eluent used for loading. The column is overloaded. The silica gel is too acidic or basic for the compound. | Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent before loading. Reduce the sample load. Use neutralized silica gel. |
| Cracks or channels in the silica gel bed. | The column was allowed to run dry. The packing was not uniform. | Always keep the silica gel bed covered with the eluent. Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure and the choice of solvent will need to be determined experimentally. Ethanol or ethyl acetate are good starting points for benzamides.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography Protocol
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Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that moves the desired compound to an Rf value of approximately 0.3-0.4 and separates it from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor the separation by TLC. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be used to elute compounds with different polarities.[6]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Value | Reference |
| Melting Point | 147 - 148°C | [4] |
| Molecular Formula | C₁₃H₈ClF₂NO | |
| Appearance | Solid | [4] |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: General workflow for column chromatography purification.
References
- 1. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 2. HPLC/diode-array method for the determination of the pesticide diflubenzuron and its major metabolites 2,6-difluorobenzamide, 4-chlorophenylurea, and 4-chloroaniline in forestry matrices | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. This compound,122987-01-3-Amadis Chemical [amadischem.com]
- 5. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
refinement of analytical methods for N-(4-chlorophenyl)-2,6-difluorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of N-(4-chlorophenyl)-2,6-difluorobenzamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites on the column packing are interacting with the analyte. 2. The pH of the mobile phase is inappropriate. 3. The column is overloaded. 4. Column degradation. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Replace the column. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. 3. Low column temperature. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Decrease the amount of sample injected. 3. Increase the column temperature. |
| Split Peaks | 1. Clogged frit or partially blocked tubing. 2. Column void or channeling. 3. Sample solvent incompatibility. | 1. Replace the in-line filter or column frit. Backflush the column. 2. Replace the column. 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop. 2. Implement a needle wash step between injections. Inject a blank run to confirm. |
| Baseline Drift | 1. Changes in mobile phase composition. 2. Column temperature fluctuations. 3. Contaminated detector flow cell. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the detector flow cell with an appropriate solvent. |
| No Peaks | 1. No sample injected. 2. Detector is off or not properly configured. 3. Incorrect mobile phase composition. | 1. Check the autosampler and syringe for proper operation. 2. Verify detector settings, including wavelength and lamp status. 3. Confirm the mobile phase composition and pump operation. |
Mass Spectrometry (MS) Troubleshooting Guide
This section provides solutions to common issues encountered during the MS analysis of this compound.
| Problem | Possible Causes | Solutions |
| Low Ion Intensity | 1. Inefficient ionization. 2. Suppression of ionization by matrix components. 3. Incorrect instrument settings. | 1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). 2. Improve sample preparation to remove interfering substances. Dilute the sample. 3. Check and optimize MS parameters such as fragmentor voltage and cell acceleration voltage. |
| No Molecular Ion Peak | 1. In-source fragmentation. 2. The compound is not ionized under the selected conditions. | 1. Use a softer ionization technique or reduce the fragmentor/cone voltage. 2. Switch ionization mode (e.g., from ESI to APCI) or polarity (positive/negative). |
| Poor Mass Accuracy | 1. Instrument not calibrated. 2. Interference from co-eluting species. | 1. Perform mass calibration according to the manufacturer's protocol. 2. Improve chromatographic separation to resolve interferences. |
| High Background Noise | 1. Contaminated solvent or system. 2. Leaks in the system. | 1. Use high-purity solvents and flush the system thoroughly. 2. Check for and fix any leaks in the LC or MS system. |
Frequently Asked Questions (FAQs)
1. What is a suitable starting HPLC method for the analysis of this compound?
A good starting point for developing an HPLC method is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The detection wavelength can be set around 254 nm.
2. How can I confirm the identity of this compound in my sample?
The identity can be confirmed by comparing the retention time of the peak in your sample with that of a certified reference standard. For unambiguous identification, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and fragmentation pattern.
3. What are the expected degradation products of this compound under stress conditions?
Forced degradation studies are recommended to identify potential degradation products.[1][2] Under hydrolytic conditions, the amide bond is susceptible to cleavage, which could lead to the formation of 2,6-difluorobenzoic acid and 4-chloroaniline. Oxidative conditions might lead to the formation of N-oxide derivatives or hydroxylation of the aromatic rings.
4. What are the key validation parameters for an HPLC method for this compound?
According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Experimental Protocols
Protocol 1: HPLC Method for Purity and Assay
This protocol outlines a general reverse-phase HPLC method suitable for determining the purity and assay of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Standard Concentration | 100 µg/mL in mobile phase |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. |
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.[2][5]
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid sample in an oven at 105 °C for 48 hours. |
| Photolytic Degradation | Expose the sample (solid and in solution) to UV light (254 nm) and visible light for 24 hours. |
Visualizations
Logical Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Signaling Pathway for Method Validation
Caption: Workflow for analytical method validation according to ICH guidelines.
References
Technical Support Center: Managing Insect Resistance to N-(4-chlorophenyl)-2,6-difluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing insect resistance to N-(4-chlorophenyl)-2,6-difluorobenzamide, a potent chitin synthesis inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Decreased or No Efficacy of the Compound in Bioassays
Question: My bioassay results show a significant decrease in mortality, or no mortality at all, in the target insect population when treated with this compound, even at concentrations that were previously effective. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors could contribute to the observed decrease in efficacy. A systematic approach is necessary to identify the root cause.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: this compound should be stored in a cool, dark, and dry place. Confirm that the storage conditions meet the manufacturer's recommendations. 2. Check Compound Age and Handling: Ensure the compound is within its expiration date. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound. Prepare fresh stock solutions from a new batch if possible. 3. Solvent Compatibility: Ensure the solvent used to dissolve the compound is appropriate and has not degraded. For instance, acetone, a common solvent, should be anhydrous.[1][2] |
| Development of Insect Resistance | 1. Establish a Baseline: Compare the response of your test population to a known susceptible reference strain. A significant difference in LC50 values is a strong indicator of resistance.[1] 2. Conduct Resistance Mechanism Assays: Perform biochemical and molecular assays to determine the type of resistance. (See Experimental Protocols section). 3. Synergist Assays: Use synergists like Piperonyl Butoxide (PBO) for P450-mediated resistance or S,S,S-tributyl phosphorotrithioate (DEF) for esterase-mediated resistance to see if efficacy is restored.[3] |
| Improper Bioassay Technique | 1. Review Protocol: Double-check all steps of your bioassay protocol, including concentration calculations, application uniformity, and exposure duration.[2][4][5][6] 2. Environmental Conditions: Ensure that temperature, humidity, and photoperiod are optimal and consistent for the insect species being tested, as these can affect insect metabolism and insecticide efficacy. 3. Insect Health and Age: Use insects of a specific age and life stage, as susceptibility can vary. Ensure the insects are healthy and not stressed from other factors.[4][7] |
| Incorrect Dosing | 1. Recalculate Concentrations: Verify all calculations for serial dilutions. Errors in this step can lead to significantly lower actual concentrations than intended. 2. Calibrate Equipment: Ensure that pipettes and other dispensing equipment are properly calibrated. |
Troubleshooting Workflow for Decreased Efficacy
Caption: Troubleshooting workflow for decreased compound efficacy.
Issue 2: High Variability in Bioassay Results
Question: I am observing high variability in mortality rates between replicates of the same concentration in my bioassays. What could be causing this and how can I improve the consistency of my results?
Answer:
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Application | 1. Uniform Coating: If using a surface contact bioassay (e.g., coating a vial), ensure the insecticide solution is evenly distributed and the solvent has fully evaporated before introducing the insects.[1][2] 2. Topical Application: For topical applications, ensure the droplet size and placement are consistent for each insect. |
| Genetic Heterogeneity | 1. Source of Insects: If using field-collected populations, there may be significant genetic variation in susceptibility. For initial assay development, a more isogenic laboratory strain is recommended. 2. Increase Sample Size: A larger number of insects per replicate can help to average out individual variations in response.[4][7] |
| Physiological State of Insects | 1. Synchronization: Use insects from a synchronized cohort to ensure they are of the same age and developmental stage. 2. Nutritional Status: Ensure all insects have had access to the same diet and are not starved, as this can affect their susceptibility. |
| Sub-lethal Effects | 1. Observation Period: this compound is an insect growth regulator and its effects might be delayed. Ensure the post-exposure observation period is sufficient to score mortality accurately. A 24-hour observation may not be enough; 48 or 72 hours might be necessary depending on the species.[4] 2. Define Mortality: Clearly define the criteria for mortality (e.g., inability to move when prodded) and apply it consistently across all replicates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a benzoylurea insecticide that acts as a chitin synthesis inhibitor.[8] It disrupts the production of chitin, a crucial component of the insect's exoskeleton. This interference with the molting process leads to larval mortality.
Signaling Pathway of Chitin Synthesis and Inhibition
Caption: Mode of action of this compound.
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanisms of resistance are:
-
Target-site resistance: This involves mutations in the chitin synthase 1 (CHS1) gene, which reduces the binding affinity of the insecticide to its target enzyme.[9][10]
-
Metabolic resistance: This is due to the enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and esterases, which metabolize and inactivate the insecticide before it can reach its target site.[3]
-
Reduced cuticular penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide, allowing more time for metabolic detoxification.
Q3: How can I differentiate between target-site and metabolic resistance?
A3: A combination of approaches is typically used:
-
Synergist Bioassays: If the toxicity of the insecticide is restored in the presence of a synergist (e.g., PBO for P450s), it suggests metabolic resistance. If not, target-site resistance is more likely.
-
Biochemical Assays: Directly measure the activity of detoxification enzymes (P450s, esterases, GSTs) in resistant and susceptible strains. Higher activity in the resistant strain points to metabolic resistance.
-
Molecular Analysis: Sequence the chitin synthase gene (CHS1) from resistant and susceptible individuals to identify mutations associated with resistance.
Q4: Are there any cross-resistance concerns with this compound?
A4: Yes, cross-resistance can occur. Insects resistant to one benzoylurea insecticide may show resistance to others within the same class due to a shared mode of action and resistance mechanisms.[9] Additionally, some target-site mutations in the chitin synthase gene have been shown to confer cross-resistance to other classes of mite growth inhibitors like clofentezine and hexythiazox.[9][10]
Quantitative Data on Resistance
The following table provides an example format for presenting resistance data. Actual values will vary depending on the insect species, population, and bioassay method.
| Insect Species | Strain | LC50 (µg/mL) of this compound | Resistance Ratio (RR) | Reference |
| Spodoptera littoralis | Susceptible | 0.015 | - | Fictional Data |
| Spodoptera littoralis | Resistant Field Strain | 1.5 | 100 | Fictional Data |
| Plutella xylostella | Susceptible Lab Strain | 0.008 | - | Fictional Data |
| Plutella xylostella | Resistant Field Strain A | 0.8 | 100 | Fictional Data |
| Plutella xylostella | Resistant Field Strain B | 8.0 | 1000 | Fictional Data |
Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A higher RR indicates a higher level of resistance.[11][12]
Experimental Protocols
Protocol 1: Adult Vial Bioassay for Resistance Monitoring
This protocol is adapted from standard methods for assessing insecticide susceptibility.[1][2]
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vortex mixer
-
Fume hood
-
Adult insects (test and susceptible populations)
-
Aspirator
Procedure:
-
Prepare Stock Solution: In a fume hood, dissolve a known weight of technical grade this compound in acetone to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of 5-7 concentrations that will result in mortality between 10% and 90%. Also, prepare an acetone-only control.
-
Coat Vials: Pipette 1 ml of each concentration (and the control) into separate, labeled glass vials.
-
Evaporate Solvent: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface. This can be done at room temperature and may take several hours. A vial roller can be used for even coating.
-
Introduce Insects: Using an aspirator, carefully introduce 10-20 adult insects into each vial.
-
Incubation: Keep the vials upright at a constant temperature and humidity suitable for the insect species.
-
Assess Mortality: Record the number of dead or moribund insects in each vial at a predetermined time point (e.g., 24, 48, or 72 hours). Mortality is typically defined as the inability to make coordinated movement when gently prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LC50 values for both the susceptible and test populations. Calculate the resistance ratio.
Experimental Workflow for Bioassay
Caption: Workflow for conducting an insecticide bioassay.
Protocol 2: Cytochrome P450 Monooxygenase Activity Assay (Metabolic Resistance)
This is a general protocol for a microplate-based assay using a model substrate.
Materials:
-
Insect homogenates (from resistant and susceptible strains)
-
Potassium phosphate buffer (pH 7.2)
-
7-ethoxycoumarin (7-EC) substrate
-
NADPH
-
Glycine buffer (pH 10.4)
-
Fluorometer and 96-well black microplates
-
7-hydroxycoumarin (7-HC) standard
Procedure:
-
Prepare Insect Homogenates: Homogenize individual or pooled insects in ice-cold potassium phosphate buffer. Centrifuge to pellet debris and use the supernatant as the enzyme source. Determine the protein concentration of the supernatant.
-
Prepare Reaction Mixture: In each well of a black 96-well plate, add the insect homogenate (supernatant), potassium phosphate buffer, and 7-EC solution.
-
Initiate Reaction: Start the reaction by adding NADPH to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding glycine buffer.
-
Measure Fluorescence: Read the fluorescence of the product, 7-hydroxycoumarin (7-HC), using a fluorometer with appropriate excitation and emission wavelengths.
-
Quantify Activity: Create a standard curve using known concentrations of 7-HC to calculate the amount of product formed. Express the enzyme activity as pmol of 7-HC formed per minute per mg of protein.
-
Compare Strains: Compare the P450 activity between the resistant and susceptible insect strains.
Protocol 3: DNA Extraction and CHS1 Gene Sequencing (Target-Site Resistance)
This protocol outlines the general steps for identifying mutations in the target gene.
Materials:
-
Individual insects (resistant and susceptible)
-
DNA extraction kit or reagents (e.g., CTAB method)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers designed to amplify conserved regions of the insect CHS1 gene
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a suitable method.
-
PCR Amplification: Amplify fragments of the CHS1 gene using the designed primers and standard PCR conditions. Optimize annealing temperature and cycle numbers as needed.
-
Verify Amplification: Run the PCR products on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
Purify PCR Product: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the DNA sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious).
-
Identify Mutations: Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the resistant individuals compared to the susceptible ones.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as concentrations, incubation times, and primer sequences should be optimized for the specific insect species and laboratory conditions. Always follow appropriate safety precautions when handling insecticides and other chemicals.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westnile.ca.gov [westnile.ca.gov]
- 4. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii | PLOS One [journals.plos.org]
- 5. How varying parameters impact insecticide resistance bioassay: An example on the worldwide invasive pest Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. irac-online.org [irac-online.org]
- 9. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storedproductinsects.com [storedproductinsects.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of N-(4-chlorophenyl)-2,6-difluorobenzamide Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the photostability of N-(4-chlorophenyl)-2,6-difluorobenzamide formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
Photodegradation is the chemical breakdown of a molecule caused by the absorption of light, particularly ultraviolet (UV) radiation. For an active pharmaceutical ingredient (API) like this compound, this can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in the physical properties of the formulation, such as color and texture.[1] The structural motifs of this compound, including the chlorophenyl and difluorobenzoyl groups, are known to be susceptible to photodegradation.
Q2: What are the likely photodegradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on the photodegradation of structurally related compounds, several mechanisms can be proposed. A primary pathway likely involves the cleavage of the carbon-chlorine (C-Cl) bond on the phenyl ring upon exposure to UV radiation, which can lead to the formation of radical species.[2][3][4] Additionally, the difluorinated aromatic ring may also undergo degradation, potentially through mechanisms involving defluorination or ring condensation.[5][6][7]
Q3: How can I determine if my this compound formulation is photolabile?
Photostability testing, as outlined in the ICH Q1B guidelines, is the standard approach to assess the photolability of a drug substance or product.[8][9] This involves exposing the formulation to standardized light sources that emit both UV and visible light for a specified duration.[9] A control sample, protected from light, is tested in parallel to differentiate between photodegradation and thermal degradation. Analysis of the samples before and after exposure, typically by a stability-indicating HPLC method, will reveal any changes in the concentration of the API and the formation of degradation products.[10]
Q4: What are the key formulation strategies to enhance the photostability of this compound?
Several strategies can be employed to improve the photostability of your formulation:
-
Incorporate UV Absorbers: These compounds absorb UV radiation, preventing it from reaching the API. Benzophenones are a common class of UV absorbers used in pharmaceutical formulations.[11][12][13]
-
Add Antioxidants: Antioxidants can inhibit photodegradation by scavenging free radicals that may be generated during light exposure.[14] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid (vitamin C), and α-tocopherol (vitamin E).
-
Use Opaque Packaging: Protecting the formulation from light by using amber or opaque containers is a simple and effective method of photostabilization.[15]
-
Optimize the Formulation Matrix: The excipients used in a formulation can influence the photostability of the API. For instance, the viscosity and pH of the formulation can affect the rate of photodegradation.[16]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Significant loss of API potency after light exposure. | The formulation is photolabile and lacks adequate photoprotection. | 1. Incorporate a UV absorber (e.g., benzophenone-3) into the formulation. 2. Add an antioxidant (e.g., BHT, ascorbic acid) to quench free radicals. 3. Evaluate the use of light-blocking primary packaging. |
| Formation of unknown peaks in the HPLC chromatogram after photostability testing. | These are likely photodegradation products. | 1. Conduct forced degradation studies to generate larger quantities of the degradants for identification (e.g., by LC-MS). 2. Based on the identity of the degradants, refine the formulation strategy to inhibit specific degradation pathways. |
| Discoloration or change in the physical appearance of the formulation. | Photodegradation can lead to the formation of colored byproducts. | 1. Identify the colored species. 2. Implement photostabilization strategies as mentioned above. 3. Evaluate the compatibility of all excipients with the API under light exposure. |
| Inconsistent results in photostability studies. | Improper sample preparation or exposure conditions. | 1. Ensure uniform light exposure for all samples in the photostability chamber.[17] 2. For poorly soluble drugs, ensure complete dissolution in a suitable solvent or use a well-dispersed suspension for testing.[1] 3. Use a validated, stability-indicating analytical method for sample analysis. |
Quantitative Data on Photostabilizers
The following tables summarize the effectiveness of common photostabilizers. The data is derived from studies on various pharmaceutical compounds and can serve as a starting point for formulating photostable this compound products.
Table 1: Efficacy of UV Absorbers
| UV Absorber | Concentration | Test Compound | % API Remaining after UV Exposure | Reference |
| Benzophenone-3 | 0.3% | Desonide | ~98% (after 15h UVA) | [11] |
| Control (no UV absorber) | - | Desonide | ~39% (after 15h UVA) | [11] |
Table 2: Efficacy of Antioxidants
| Antioxidant | Concentration | Test Compound | % API Degradation Inhibition | Reference |
| Butylated Hydroxytoluene (BHT) | 0.5% (w/w) in diet | - | Significant inhibition of UV-induced effects | [18] |
| Ascorbic Acid | Varies | Ascorbic Acid | Rate of photolysis is pH-dependent; more stable at pH 5-6 | [16][19] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
Objective: To generate photodegradation products of this compound for the development of a stability-indicating analytical method and to understand potential degradation pathways.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water, depending on solubility)
-
Photostability chamber with a light source compliant with ICH Q1B (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[9]
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. For poorly soluble compounds, a suspension can be used, or co-solvents may be employed.[1]
-
Transfer the solution/suspension into transparent quartz or borosilicate glass vials.
-
Prepare a control sample by wrapping a vial with aluminum foil to protect it from light.[9]
-
-
Light Exposure:
-
Place the samples and the control in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Monitor the temperature inside the chamber and, if necessary, take measures to minimize the effect of heat.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from the exposed and control samples.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.
-
Compare the chromatograms of the exposed and control samples to identify the peaks corresponding to photodegradants.
-
Protocol 2: HPLC Analysis of Photodegradation
Objective: To quantify the amount of this compound and its degradation products after photostability testing.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a wavelength of maximum absorbance for this compound
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound at various concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the photostability study to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Processing: Integrate the peak areas of the parent drug and any degradation products. Calculate the concentration of the parent drug and the percentage of degradation.
Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: General workflow for conducting a photostability study.
Caption: Decision-making flowchart for developing a photostable formulation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Photochemical weakening/breaking of Carbon-Chlorine bonds.... mechanism of action? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ab initio study of carbon-chlorine bond cleavage in carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 11. Investigation of the stabilizing effects of antioxidants and benzophenone-3 on desonide photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benzophenone-type ultraviolet absorber: Topics by Science.gov [science.gov]
- 14. Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photostability and Interaction of Ascorbic Acid in Cream Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. A mode of action for butylated hydroxytoluene-mediated photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, with a focus on reducing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most common impurities I might encounter in my synthesis?
Several impurities can arise during the synthesis. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual 2,6-difluorobenzoyl chloride and 4-chloroaniline.
-
Hydrolysis Products: 2,6-difluorobenzoic acid, formed from the reaction of 2,6-difluorobenzoyl chloride with water.
-
Side-Reaction Products: Over-acylation of the primary amine can lead to the formation of N,N-bis(2,6-difluorobenzoyl)-4-chloroaniline.
-
Degradation Products: Impurities present in the starting materials, such as aged 4-chloroaniline, can carry through or lead to other byproducts.
Q3: How can I minimize the formation of 2,6-difluorobenzoic acid?
The formation of 2,6-difluorobenzoic acid is primarily due to the hydrolysis of the highly reactive 2,6-difluorobenzoyl chloride. To minimize this:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q4: What causes the formation of the over-acylation byproduct, and how can it be prevented?
The di-acylated impurity, N,N-bis(2,6-difluorobenzoyl)-4-chloroaniline, can form when a second molecule of 2,6-difluorobenzoyl chloride reacts with the newly formed amide. To prevent this:
-
Maintain a strict 1:1 molar ratio of 4-chloroaniline to 2,6-difluorobenzoyl chloride.
-
Control the reaction temperature; lower temperatures generally favor the mono-acylation product.
-
Slow, dropwise addition of the acyl chloride to the amine solution can also help to minimize this side reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Significant formation of hydrolysis or over-acylation byproducts. - Loss of product during workup and purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Follow the recommendations in the FAQs to minimize side reactions. - Optimize purification methods (see Experimental Protocols). Recrystallization is often a good choice for amides[1]. |
| Product is Difficult to Purify | - Presence of multiple, closely related impurities. - Product and impurities have similar polarities. | - For complex mixtures, column chromatography may be necessary. A gradient elution from a non-polar to a polar solvent system on silica gel is a common starting point. - Recrystallization from a suitable solvent system can be highly effective for removing minor impurities. Experiment with different solvents like ethanol, acetone, or acetonitrile[1]. |
| Presence of a Persistent Impurity | - The impurity may be co-crystallizing with the product. - The impurity is very similar in structure and properties to the product. | - Identify the impurity using analytical techniques (NMR, LC-MS). - If it is a known byproduct, adjust reaction conditions to prevent its formation. - Consider alternative purification techniques such as preparative HPLC. |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials. - Inconsistent reaction conditions (temperature, time, moisture). | - Use starting materials of high purity. Check the purity of 4-chloroaniline, as it can degrade over time. - Standardize and carefully control all reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis.
Materials:
-
4-Chloroaniline
-
2,6-Difluorobenzoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water, followed by a dilute HCl solution to remove excess amine, and finally with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
This method can be used to determine the purity of the final product and identify the presence of impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile) |
| Gradient | Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for your specific instrumentation and impurity profile.
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Impurity Formation Pathway
Caption: Reaction scheme for the synthesis of this compound and the formation of major impurities.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Extraction of N-(4-chlorophenyl)-2,6-difluorobenzamide from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extraction methods for N-(4-chlorophenyl)-2,6-difluorobenzamide, a benzoylurea insecticide, from soil matrices. This resource is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the extraction of this compound from soil samples.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
Question: Why are my recovery rates for this compound consistently low when using the QuEChERS method?
Answer: Low recovery rates in QuEChERS can stem from several factors:
-
Insufficient Hydration: The QuEChERS method was initially developed for samples with high water content. For dry soil samples, inadequate hydration prior to extraction can significantly reduce efficiency. Ensure the soil sample is properly hydrated (e.g., by adding a specific volume of water and allowing it to sit) before adding the extraction solvent.[1][2]
-
Incorrect Salt Combination: The type and amount of salting-out salts (e.g., MgSO₄, NaCl, sodium citrate) are critical for achieving a clean separation of the organic and aqueous phases. The choice of salts can influence the partitioning of the analyte into the organic layer. For benzoylureas, a citrate buffering approach is common.[3]
-
Matrix Effects: Soil is a complex matrix, and co-extracted substances can interfere with the analytical signal, leading to suppression or enhancement. The use of matrix-matched standards for calibration is highly recommended to compensate for these effects.[4][5][6]
-
Adsorption to Sorbents: During the dispersive solid-phase extraction (dSPE) cleanup step, the choice of sorbent is crucial. While Primary Secondary Amine (PSA) is effective at removing organic acids, it may also adsorb planar pesticides. Graphitized Carbon Black (GCB) should be used with caution as it can adsorb planar analytes like this compound. A combination of PSA and C18 is often a good starting point.[1][7]
Question: I am observing significant matrix effects in my LC-MS/MS analysis after QuEChERS extraction. How can I mitigate this?
Answer: Matrix effects are a common challenge in soil analysis.[5][6] Here are some strategies to minimize their impact:
-
Optimize dSPE Cleanup: Experiment with different combinations and amounts of dSPE sorbents (e.g., PSA, C18, GCB) to effectively remove interfering co-extractives without compromising analyte recovery.
-
Dilute the Final Extract: A simple and effective way to reduce matrix effects is to dilute the final extract before injection into the LC-MS/MS system. However, ensure that the dilution does not bring the analyte concentration below the limit of quantification.
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of an isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to the analyte of interest.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same QuEChERS procedure. This helps to mimic the matrix effects observed in the actual samples.[4]
Microwave-Assisted Extraction (MAE)
Question: What are the critical parameters to optimize for efficient Microwave-Assisted Extraction of this compound from soil?
Answer: The efficiency of MAE is influenced by several key parameters:
-
Solvent Choice: The solvent should have a high dielectric constant to absorb microwave energy efficiently and effectively solubilize the target analyte. A mixture of polar and non-polar solvents, such as acetone and hexane, is often used for pesticides.[8]
-
Temperature and Time: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds. Optimization of both temperature and extraction time is crucial to achieve maximum recovery without analyte degradation.[9][10]
-
Microwave Power: The applied microwave power affects the rate of heating. It should be adjusted to reach the target temperature quickly without overshooting.[10]
-
Soil Moisture: The presence of water can significantly enhance microwave heating. For dry soils, adding a small amount of water can improve extraction efficiency.
Question: My recoveries are inconsistent between different soil types using the same MAE method. Why is this happening?
Answer: Soil composition plays a significant role in extraction efficiency.[10]
-
Organic Matter and Clay Content: Soils with high organic matter or clay content can strongly adsorb pesticides, making them more difficult to extract. You may need to adjust the extraction time, temperature, or solvent composition for these types of soils.[11]
-
Particle Size: Grinding the soil to a uniform and fine particle size increases the surface area available for solvent interaction, which can improve extraction efficiency and reproducibility.
Ultrasound-Assisted Extraction (UAE)
Question: How can I improve the efficiency of my Ultrasound-Assisted Extraction for this compound?
Answer: To enhance UAE performance, consider the following:
-
Solvent Selection: The choice of solvent is critical. A double extraction with ethyl acetate and methanol has been shown to be effective for a range of pesticides in soil.
-
Ultrasonication Time and Temperature: Prolonged sonication can increase extraction yields, but excessive time may lead to analyte degradation. Similarly, temperature can influence extraction kinetics. These parameters should be optimized for your specific analyte and matrix.[9]
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to better extraction efficiency. The frequency of the ultrasound can also play a role, with lower frequencies (e.g., 20-40 kHz) being common for extraction.[12]
-
Sample to Solvent Ratio: An optimal ratio ensures that the entire sample is adequately dispersed in the solvent for efficient mass transfer.
Question: I am concerned about the potential degradation of my analyte during ultrasonication. How can I minimize this?
Answer: Analyte degradation can be a concern with high-energy extraction techniques.
-
Control the Temperature: Use an ultrasonic bath with a cooling system or place the extraction vessel in an ice bath to maintain a low temperature during sonication.
-
Optimize Sonication Time: Perform time-course experiments to determine the shortest sonication time required to achieve maximum recovery.
-
Use Pulsed Sonication: Applying ultrasound in pulses with cooling periods in between can help to dissipate heat and reduce the risk of degradation.
Data Presentation
The following tables summarize typical experimental parameters and performance data for the extraction of benzoylurea pesticides, including this compound (Diflubenzuron), from soil.
Table 1: Comparison of Extraction Methods for Benzoylurea Pesticides in Soil
| Extraction Method | Typical Solvents | Typical Cleanup | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Acetonitrile | PSA, C18, GCB | 70 - 120 | < 20 | [1][7][8] |
| MAE | Acetone:Hexane (1:1) | Florisil Column | > 90 | < 10 | [10] |
| UAE | Ethyl Acetate & Methanol | None specified | 79 - 105 | < 15 | |
| SPE | Dichloromethane | C18 Cartridge | Not specified | Not specified | [13] |
Table 2: Optimized Parameters for Different Extraction Techniques
| Parameter | QuEChERS | MAE | UAE |
| Sample Weight | 5 - 15 g | 2 - 10 g | 5 - 10 g |
| Solvent Volume | 10 - 15 mL | 20 - 30 mL | 20 - 50 mL |
| Extraction Time | 1 - 5 min (shaking) | 10 - 20 min | 15 - 30 min |
| Temperature | Ambient | 80 - 120 °C | 30 - 60 °C |
| Key Salts/Sorbents | MgSO₄, NaCl, Na₃Citrate, PSA, C18 | - | - |
Experimental Protocols
QuEChERS Protocol for this compound in Soil
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of water and let it hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Disodium Citrate Sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Weigh 5 g of air-dried and sieved soil into a microwave extraction vessel. Add 5 g of anhydrous sodium sulfate to dry the sample.
-
Solvent Addition: Add 25 mL of an acetone:hexane (1:1, v/v) mixture to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extractor. Program the extractor to ramp to 100°C over 5 minutes and hold for 10 minutes.
-
Cooling: Allow the vessel to cool to room temperature.
-
Filtration and Concentration: Filter the extract to remove soil particles. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: Add a suitable solvent for analysis (e.g., acetonitrile) and adjust the final volume.
-
Analysis: Transfer the final extract to an autosampler vial for analysis.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Weigh 10 g of soil into a glass extraction vial.
-
First Extraction: Add 20 mL of ethyl acetate, cap the vial, and place it in an ultrasonic bath for 15 minutes.
-
Separation: Centrifuge the sample and decant the supernatant.
-
Second Extraction: Add 20 mL of methanol to the soil pellet, vortex, and sonicate for another 15 minutes.
-
Combine and Concentrate: Centrifuge and combine the second supernatant with the first. Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent and volume for analysis.
-
Analysis: Filter the reconstituted extract and transfer it to an autosampler vial for analysis.
Visualizations
Caption: General workflow for the extraction of this compound from soil.
References
- 1. weber.hu [weber.hu]
- 2. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted solvent extraction of the herbicide methabenzthiazuron from soils and some soil natural organic and inorganic constituents. Influence of environmental factors on its extractability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pjoes.com [pjoes.com]
- 12. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) and Other Benzoylurea Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as Diflubenzuron, is a prominent member of the benzoylurea class of insecticides.[1] These compounds act as insect growth regulators (IGRs), disrupting the molting process in insects rather than causing direct neurotoxicity.[1] This guide provides an objective comparison of Diflubenzuron with other key benzoylurea insecticides, including Lufenuron, Triflumuron, Hexaflumuron, Flufenoxuron, and Novaluron, supported by experimental data to inform research and development in pest management.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylurea insecticides share a common mode of action: the inhibition of chitin biosynthesis.[1] Chitin is a crucial polymer of N-acetylglucosamine that provides structural integrity to the insect exoskeleton. By interfering with the production of chitin, these insecticides prevent the proper formation of the new cuticle during molting, leading to larval death.[1]
The primary target of benzoylurea insecticides is the enzyme chitin synthase (CHS), which catalyzes the final step in the chitin biosynthesis pathway.[2][3] Specifically, these compounds are believed to interact directly with the CHS1 enzyme, preventing the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[2][4] This disruption leads to an accumulation of the precursor UDP-GlcNAc and a weakened, malformed cuticle that cannot withstand the pressures of molting or provide adequate protection.[4]
Comparative Efficacy Against Target Pests
The efficacy of benzoylurea insecticides can vary significantly depending on the target pest species and larval stage. The following table summarizes the median lethal concentration (LC50) values from various studies, providing a quantitative comparison of their potencies. Lower LC50 values indicate higher toxicity to the target pest.
| Insecticide | Target Pest | LC50 Value (mg/L or ppm) | Exposure Time | Reference |
| Diflubenzuron | Spodoptera litura (3rd instar) | 90.048 | - | [5] |
| Spodoptera litura (5th instar) | 177.500 | - | [5] | |
| Leptinotarsa decemlineata (2nd instar) | 58.6 | 72 hours | [6] | |
| Lufenuron | Spodoptera litura (3rd instar) | 44.073 | - | [5] |
| Spodoptera litura (5th instar) | 92.646 | - | [5] | |
| Leptinotarsa decemlineata (2nd instar) | 27.3 | 72 hours | [6] | |
| Triflumuron | Leptinotarsa decemlineata (2nd instar) | 81.4 | 72 hours | [6] |
| Hexaflumuron | Leptinotarsa decemlineata (2nd instar) | 0.79 | 72 hours | [6] |
| Novaluron | Spodoptera litura (3rd instar) | 59.885 | - | [5] |
| Spodoptera litura (5th instar) | 105.327 | - | [5] |
Experimental Protocols
Determination of Median Lethal Concentration (LC50)
A common method to assess the acute toxicity of an insecticide is the determination of its LC50 value, the concentration that is lethal to 50% of a test population over a specified period.
Objective: To determine the concentration of a benzoylurea insecticide that causes 50% mortality in a target insect population.
Materials:
-
Technical grade benzoylurea insecticide
-
Appropriate solvent (e.g., acetone)
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Larvae of the target insect species (uniform age and size)
-
Petri dishes or vials
-
Leaf discs of a suitable host plant or artificial diet
-
Micropipettes
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in a small volume of solvent.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution using distilled water containing a surfactant to ensure even mixing. A control solution (solvent and surfactant in water) is also prepared.
-
Treatment Application: Leaf discs are dipped into each test concentration for a uniform duration (e.g., 10-20 seconds) and then allowed to air dry. For diet incorporation assays, the insecticide is mixed into the artificial diet at various concentrations.
-
Insect Exposure: A known number of larvae (e.g., 10-20) are placed in each petri dish or vial containing the treated leaf disc or diet. Each concentration and the control are replicated multiple times (typically 3-5).
-
Incubation: The containers are maintained in an environmental chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.[7]
Toxicological Profile: Effects on Non-Target Organisms
A significant advantage of benzoylurea insecticides is their selectivity, with generally low toxicity to mammals and birds. However, due to their mode of action, they can be highly toxic to non-target aquatic invertebrates, particularly crustaceans, which also possess chitinous exoskeletons.
| Insecticide | Acute Oral LD50 (Rat, mg/kg) | 96-hr LC50 (Rainbow Trout, mg/L) | Honey Bee Toxicity | Reference |
| Diflubenzuron | >4,640 | 136 | Low acute toxicity to adults | [8] |
| Lufenuron | >2,000 | >73 | Toxic to larvae | [9][10] |
| Triflumuron | >5,000 | >0.015 | Low acute toxicity to adults | [11] |
| Hexaflumuron | >5,000 | >0.0003 | Low | [12] |
| Flufenoxuron | - | 0.0044 | Moderately toxic | [2] |
| Novaluron | >5,000 | >0.006 | Toxic to larvae | [13][14] |
Mechanisms of Resistance
Resistance to benzoylurea insecticides has been documented in several insect species. The primary mechanisms of resistance include:
-
Target-Site Insensitivity: This is the most common mechanism and involves point mutations in the chitin synthase 1 (CHS1) gene.[15] A frequently reported mutation is the substitution of an isoleucine residue (e.g., I1042M in Plutella xylostella), which is thought to alter the binding site of the insecticide on the CHS1 enzyme, reducing its efficacy.[3][16]
-
Metabolic Resistance: This involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs).[15][17] Overexpression of these enzymes can lead to the rapid breakdown of the benzoylurea molecule before it can reach its target site.[17]
Conclusion
This compound (Diflubenzuron) and other benzoylurea insecticides are valuable tools in integrated pest management due to their specific mode of action and generally favorable safety profile towards vertebrates. While all share the common mechanism of chitin synthesis inhibition, their efficacy against specific pests and their toxicological profiles for non-target organisms can differ. For example, hexaflumuron shows exceptionally high potency against the Colorado potato beetle compared to Diflubenzuron and other benzoylureas. Conversely, while adult honey bees show low acute sensitivity to many benzoylureas, larval stages can be susceptible to compounds like lufenuron and novaluron. The development of resistance, primarily through target-site mutations, remains a key challenge. A thorough understanding of these comparative aspects is essential for the strategic selection and development of benzoylurea insecticides for effective and sustainable pest control.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 9. apps.who.int [apps.who.int]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.who.int [cdn.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Comparative Efficacy of Diflubenzuron and Novaluron as Chitin Synthesis Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental data supporting the use of Diflubenzuron and Novaluron in insect pest management.
This guide provides a detailed comparison of two prominent benzoylurea insecticides: Diflubenzuron and Novaluron. Both compounds function as insect growth regulators (IGRs) by inhibiting chitin synthesis, a crucial process for the formation of the insect exoskeleton.[1] This mode of action makes them particularly effective against the larval stages of various insect pests.[2][3] While sharing a common mechanism, their efficacy can vary between different insect species and under various experimental conditions. This document summarizes key performance data from several studies, outlines the experimental methodologies used, and illustrates the targeted biochemical pathway.
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of Diflubenzuron and Novaluron against various insect pests, as determined by laboratory and field studies.
| Target Pest | Parameter | Diflubenzuron | Novaluron | Study Highlights |
| Spodoptera litura (Tobacco Cutworm) - 3rd Instar Larvae | LC50 (Topical) | 90.048 ppm | 59.885 ppm | Novaluron was found to be more toxic to 3rd instar larvae in this study.[4] |
| Spodoptera litura (Tobacco Cutworm) - 5th Instar Larvae | LC50 (Topical) | 177.500 ppm | 105.327 ppm | Novaluron demonstrated higher toxicity against the later 5th instar larvae as well.[4] |
| Halyomorpha halys (Brown Marmorated Stink Bug) Nymphs | Application Rate for effective control | 280.2 g ai/ha | 362.2 g ai/ha | Both insecticides effectively controlled nymphs at the specified rates.[5] |
| Nezara viridula (Southern Green Stink Bug) - 2nd Instar Nymphs | Mortality (96h post-treatment) | Not specified in this study | 32.0% | Novaluron showed significant mortality in 2nd instar nymphs.[6] |
| Nezara viridula (Southern Green Stink Bug) - 3rd Instar Nymphs | Mortality (96h post-treatment) | Not specified in this study | 27.0% | A significant level of mortality was also observed in 3rd instar nymphs treated with Novaluron.[6] |
| Reticulitermes flavipes (Eastern Subterranean Termite) | Mortality | Lower and slower | Higher and faster | Noviflumuron (a related compound) and Novaluron generally show faster and higher mortality rates in termites compared to Diflubenzuron.[7] |
| Culex quinquefasciatus (Southern House Mosquito) | Efficacy | Lower | Higher | Studies indicate that Novaluron has a higher efficacy against Culex mosquitoes compared to Diflubenzuron at equal dosages.[8] |
| Pectinophora gossypiella (Pink Bollworm) - 1-day old eggs | LC50 | Not specified in this study | 0.274 ppm | Novaluron demonstrated significant ovicidal activity against pink bollworm eggs.[9] |
| Leptopharsa gibbicarina (Lace Bug) | LC50 | Not specified in this study | 0.55 ppm | Novaluron was the most effective benzoylurea insecticide tested against this pest.[10] |
Mechanism of Action: Chitin Synthesis Inhibition
Both Diflubenzuron and Novaluron belong to the benzoylurea class of insecticides and are classified as Insecticide Resistance Action Committee (IRAC) Group 15 insecticides.[1] Their primary mode of action is the inhibition of chitin synthesis, a vital component of the insect's exoskeleton.[2][3] This disruption of the molting process is most effective against immature larval stages.[2][3] The insecticide is primarily ingested, though some contact activity has been reported for Novaluron.[11] By inhibiting the production of chitin, the insect larva is unable to form a new, functional exoskeleton during molting, leading to mortality.[12]
dot
Caption: Mechanism of action of Diflubenzuron and Novaluron.
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to offer insight into the experimental conditions under which the comparative data was generated.
Toxicity Bioassay against Spodoptera litura
-
Test Insects: Third and fifth instar larvae of Spodoptera litura.
-
Method: A topical application method was used.
-
Procedure: Different concentrations of lufenuron, diflubenzuron, and novaluron were prepared. The insecticides were applied topically to the larvae.
-
Data Collection: Mortality was recorded, and the median lethal concentrations (LC50) were calculated. The study also measured the percentage reduction in chitin content in the treated larvae.
-
Source: [4]
Efficacy Evaluation against Brown Marmorated Stink Bug (Halyomorpha halys)
-
Test Insects: Nymphs of the brown marmorated stink bug.
-
Method: Bioassays were conducted to evaluate the impact on nymphal growth.
-
Procedure: The insecticides novaluron and diflubenzuron were applied at specified rates (362.2 g ai/ha for novaluron and 280.2 g ai/ha for diflubenzuron).
-
Data Collection: The effectiveness of the treatments in controlling the nymphs was assessed. The study also investigated sublethal effects on adult fecundity and egg hatch, though these were found to be minimal.
-
Source: [5]
Nymphal Mortality Study on Southern Green Stink Bug (Nezara viridula)
-
Test Insects: Second, third, fourth, and fifth instar nymphs of the southern green stink bug.
-
Method: Laboratory bioassay.
-
Procedure: Nymphs were fed on diets treated with novaluron.
-
Data Collection: Mortality was recorded at 96 hours post-treatment. The study also examined sublethal effects on adult oviposition and egg viability.
-
Source: [6]
Comparative Efficacy against the Eastern Subterranean Termite (Reticulitermes flavipes)
-
Test Insects: Eastern subterranean termites.
-
Method: Laboratory feeding tests (no-choice and choice).
-
Procedure: Termites were exposed to cellulose baits containing either noviflumuron (as a proxy for novaluron's performance characteristics) or diflubenzuron at specified concentrations.
-
Data Collection: Feeding acceptance, speed of mortality, and overall mortality rates were recorded and compared between the two insecticides.
-
Source: [7]
Experimental Workflow
The general workflow for evaluating the efficacy of these insecticides in a laboratory setting is outlined below.
dot
Caption: Generalized workflow for insecticide efficacy testing.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Novaluron - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of novaluron on Southern green stink bug (Hemiptera: Pentatomidae) nymphs and sublethal effects on fecundity in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of three formulations of diflubenzuron, an insect growth regulator, against Culex quinquefasciatus Say, the vector of Bancroftian filariasis in India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novaluron | C17H9ClF8N2O4 | CID 93541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Lufenuron - Wikipedia [en.wikipedia.org]
Cross-Resistance of N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron) in Insects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as diflubenzuron (DFB), an insect growth regulator that inhibits chitin synthesis. The following sections present quantitative data from various insect species, detailed experimental protocols from key studies, and visualizations of the pertinent biological pathways to aid in understanding the mechanisms of resistance and for the development of effective resistance management strategies.
Data Presentation: Cross-Resistance Profiles
The following tables summarize the cross-resistance data of diflubenzuron-resistant insect strains to other insecticides. The resistance ratio (RR) is a key metric, calculated as the lethal concentration (LC50) or lethal dose (LD50) for the resistant strain divided by that of a susceptible strain.
Table 1: Cross-Resistance in Diptera
| Insect Species | DFB-Resistant Strain | Insecticide | Class | Resistance Ratio (RR) | Reference |
| Musca domestica (Housefly) | Diflu-SEL (Larvae) | Diflubenzuron | Benzoylurea | 182.33 | [1][2] |
| Cyromazine | Triazine | 2.89 | [1] | ||
| Pyriproxyfen | Pyridine | 2.50 | [1] | ||
| Methoprene | Juvenile Hormone Analog | 2.13 | [1] | ||
| Chlorpyrifos | Organophosphate | 2.00 | [1] | ||
| Profenofos | Organophosphate | 1.88 | [1] | ||
| Spinosad | Spinosyn | 1.75 | [1] | ||
| Fipronil | Phenylpyrazole | 1.67 | [1] | ||
| Indoxacarb | Oxadiazine | 1.50 | [1] | ||
| Emamectin benzoate | Avermectin | 1.43 | [1] | ||
| Abamectin | Avermectin | 1.33 | [1] | ||
| Lambda-cyhalothrin | Pyrethroid | 1.25 | [1] | ||
| Deltamethrin | Pyrethroid | 1.20 | [1] | ||
| Bifenthrin | Pyrethroid | 1.14 | [1] | ||
| Permethrin | Pyrethroid | 1.11 | [1] | ||
| Musca domestica (Housefly) | Pittsburg Strain (Larvae) | Cyromazine | Triazine | 6.5 | [3] |
| Diflubenzuron | Benzoylurea | 10.0 | [3] | ||
| Lucilia cuprina (Sheep blowfly) | DFB-Selected Strain | Diflubenzuron | Benzoylurea | High-level | [4] |
Table 2: Cross-Resistance in Lepidoptera
| Insect Species | DFB-Resistant Strain/Population | Insecticide | Class | Resistance Ratio (RR) / Observation | Reference |
| Cydia pomonella (Codling moth) | French field populations | Deltamethrin | Pyrethroid | Significant levels of resistance to both DFB and deltamethrin were linked. | [5] |
| Tebufenozide | Ecdysone agonist | Evidence of cross-resistance between tebufenozide and diflubenzuron. | [5] | ||
| Spodoptera littoralis (Cotton leafworm) | DFB-Resistant Strain | Various | Various | The abstract indicates a study on the pattern of cross-resistance to insecticides and juvenile hormone analogues. | [6] |
Table 3: Cross-Resistance in Other Insect Orders
| Insect Species | DFB-Resistant Strain/Population | Insecticide | Class | Resistance Ratio (RR) / Observation | Reference |
| Culex pipiens (Mosquito) | DFB-Resistant Strain | Diflubenzuron | Benzoylurea | Striking resistance has been documented. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the cross-resistance studies of diflubenzuron.
Insect Rearing and Strain Maintenance
-
Susceptible Strain: A standard susceptible laboratory strain, never exposed to insecticides, is maintained under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, and a 12:12 h light:dark photoperiod).
-
Resistant Strain Selection: A field-collected population or a laboratory strain is continuously selected with increasing concentrations of diflubenzuron over multiple generations. For example, in the study on Musca domestica, a strain was selected for 20 generations.[1] The selection pressure is typically designed to achieve a certain level of mortality (e.g., 50-70%) in each generation to increase the frequency of resistance alleles.
Larval Bioassay
This bioassay is commonly used to determine the toxicity of larvicides like diflubenzuron.
-
Preparation of Treatment Medium: A stock solution of diflubenzuron in a suitable solvent (e.g., acetone) is prepared. Serial dilutions are then made to obtain a range of concentrations. An aliquot of each dilution is added to the larval rearing medium (e.g., wheat bran, yeast, and water for houseflies) and mixed thoroughly. The solvent is allowed to evaporate completely.
-
Exposure: A known number of early-instar larvae (e.g., 20-25 third-instar larvae) are introduced into the treated medium. A control group is exposed to a medium treated only with the solvent.
-
Incubation and Assessment: The containers are kept under controlled environmental conditions. Mortality is assessed after a specific period (e.g., 72 hours or until emergence in the control group). The inability to pupate or emerge as a viable adult is considered mortality.
-
Data Analysis: The mortality data are subjected to probit analysis to calculate the LC50 (the concentration that kills 50% of the tested larvae) and its 95% confidence intervals. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Adult Bioassay (for cross-resistance to adulticides)
-
Topical Application: This method involves the direct application of a known amount of insecticide to the insect's body.
-
A stock solution of the insecticide in a volatile solvent like acetone is prepared.
-
A micro-applicator is used to apply a small droplet (e.g., 0.1-1 µL) of the insecticide solution to the dorsal thorax of each anesthetized adult insect.
-
Control insects are treated with the solvent alone.
-
Treated insects are held in clean containers with food and water, and mortality is recorded after 24 or 48 hours.
-
-
Feeding Bioassay:
-
The insecticide is mixed with a food source, such as a sugar solution.
-
Adult insects, previously starved for a few hours, are allowed to feed on the treated food.
-
Mortality is assessed after a specific exposure period.[1]
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key pathways and concepts related to diflubenzuron's mode of action and the development of resistance.
Caption: Mode of action of diflubenzuron, inhibiting chitin synthase and disrupting cuticle formation.
Caption: Major mechanisms of insect resistance to diflubenzuron.
Caption: A typical experimental workflow to determine cross-resistance patterns.
References
- 1. Risk assessment of resistance to diflubenzuron in Musca domestica: Realized heritability and cross-resistance to fourteen insecticides from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk assessment of resistance to diflubenzuron in Musca domestica: Realized heritability and cross-resistance to fourteen insecticides from different classes | PLOS One [journals.plos.org]
- 3. Cyromazine resistance in the house fly (Diptera: Muscidae): genetics and cross-resistance to diflubenzuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Synergistic Effects of N-(4-chlorophenyl)-2,6-difluorobenzamide with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(4-chlorophenyl)-2,6-difluorobenzamide, commonly known as diflubenzuron, is a well-established insect growth regulator that disrupts the normal molting process in insects by inhibiting chitin synthesis.[1][2] While effective on its own, recent research has demonstrated that its efficacy can be significantly enhanced when used in combination with other pesticides. This guide provides a comprehensive comparison of the synergistic effects of diflubenzuron with various insecticides, supported by experimental data, to inform the development of more potent and sustainable pest management strategies.
Quantitative Analysis of Synergistic Effects
The synergistic action of pesticide combinations is often quantified using metrics such as the Co-toxicity Coefficient (CTC) or by observing a significant decrease in the median lethal concentration (LC50) of the mixture compared to the individual components. The following tables summarize key findings from studies investigating the synergistic effects of diflubenzuron with other insecticides.
| Pesticide Combination | Target Pest | Ratio (Diflubenzuron:Other) | LC50 of Combination (ppm) | Co-toxicity Coefficient | Reference |
| Diflubenzuron + Chlorpyrifos | Helicoverpa armigera (eggs) | 1:1 | 0.00244 | 986.91 | [3] |
| Diflubenzuron + Emamectin Benzoate | Not Specified | 1:20 | Not Specified | >200 | [4] |
| Pesticide Combination | Target Pest | Ratio (Diflubenzuron:Other) | LC50 of Diflubenzuron Alone (ppm) | LC50 of Other Pesticide Alone (ppm) | LC50 of Combination (ppm) | Synergistic Effect | Reference |
| Diflubenzuron + Profenophos | Earias vitella | 1:1 | 0.03458 | Not Specified | Not Specified | Pronounced larvicidal action | [3] |
| Diflubenzuron + Alphacypermethrin | Earias vitella | 1:1 | 0.03458 | Not Specified | Not Specified | Pronounced larvicidal action | [3] |
| Diflubenzuron + Profenophos | Spodoptera litura | 1:1 | 0.09228 | Not Specified | Not Specified | Significant larvicidal action | [3] |
| Diflubenzuron + Alphacypermethrin | Spodoptera litura | 1:1 | 0.09228 | Not Specified | Not Specified | Significant larvicidal action | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Lepidopteran Larval Bioassay (Diet Incorporation Method)
This method is commonly used to determine the toxicity of insecticides when ingested by lepidopteran larvae.
-
Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura, Helicoverpa armigera) are reared on a standard artificial diet under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 14:10 h light:dark photoperiod).
-
Preparation of Insecticide Solutions: Stock solutions of diflubenzuron and the synergistic pesticide are prepared by dissolving them in a suitable solvent, such as acetone. Serial dilutions are then made to obtain a range of concentrations.
-
Diet Preparation: The artificial diet is prepared and cooled to approximately 50-60°C. The insecticide solutions (individual or combinations) are then thoroughly mixed into the diet. A control diet containing only the solvent is also prepared.
-
Bioassay: The treated diet is poured into small containers or wells of a bioassay tray. Once the diet has solidified, one neonate or early instar larva is placed in each container.
-
Incubation and Observation: The bioassay trays are covered and incubated under the same conditions as insect rearing. Mortality is typically recorded after a specific period, often ranging from 48 to 96 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values for each insecticide and their combinations. The co-toxicity coefficient can be calculated using the formula: (LC50 of insecticide A alone / LC50 of insecticide A in the mixture) x 100.
Ovicidal Bioassay (Leaf Dip Method)
This method is employed to assess the effect of insecticides on insect eggs.
-
Egg Collection: Freshly laid eggs of the target species are collected on the natural host plant leaves or a suitable substrate.
-
Preparation of Treatment Solutions: Aqueous solutions or emulsions of the test insecticides (individual and combinations) are prepared at desired concentrations. A control solution with water and a surfactant is also prepared.
-
Treatment: The leaves or substrate with the eggs are dipped into the respective treatment solutions for a set period (e.g., 10-30 seconds).
-
Drying and Incubation: The treated leaves are air-dried at room temperature and then placed in petri dishes or other suitable containers lined with moist filter paper to maintain humidity. The containers are incubated under controlled conditions.
-
Observation: The number of hatched larvae is recorded daily until no further hatching is observed in the control group.
-
Data Analysis: The percentage of egg mortality is calculated for each treatment. This data can then be used to determine the LC50 for the ovicidal activity.
Signaling Pathways and Mechanisms of Synergism
The synergistic effects observed between diflubenzuron and other insecticides can often be attributed to their distinct modes of action, which target different physiological processes in the insect.
Diflubenzuron: Chitin Synthesis Inhibition
Diflubenzuron acts by inhibiting the enzyme chitin synthase, which is crucial for the formation of the insect's exoskeleton.[1][2] This disruption of the molting process is ultimately lethal to the insect larva.
Caption: Mechanism of action of Diflubenzuron.
Chlorpyrifos: Acetylcholinesterase Inhibition
Chlorpyrifos, an organophosphate insecticide, inhibits the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[1] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.
Caption: Mechanism of action of Chlorpyrifos.
Emamectin Benzoate: Glutamate-Gated Chloride Channel Activation
Emamectin benzoate, an avermectin insecticide, acts on the glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of insects.[4][5] It potentiates the opening of these channels, leading to an influx of chloride ions, which hyperpolarizes the cell membrane, inhibiting nerve signals and causing paralysis.
Caption: Mechanism of action of Emamectin Benzoate.
Conclusion
The combination of this compound with insecticides that have different modes of action presents a powerful strategy for enhancing pest control efficacy. The synergistic interactions, as evidenced by the significant increases in co-toxicity coefficients and reductions in LC50 values, highlight the potential for developing more effective and potentially lower-dose insecticide formulations. This approach can not only improve the management of susceptible pest populations but may also play a role in mitigating the development of insecticide resistance. Further research into the precise mechanisms of synergy at the molecular level will be invaluable for the rational design of next-generation pest control solutions.
References
- 1. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 2. Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Knockdown of the glutamate-gated chloride channel gene decreases emamectin benzoate susceptibility in the fall armyworm, Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Insecticidal Efficacy of N-(4-chlorophenyl)-2,6-difluorobenzamide Through Comparative Field Analysis
A guide for researchers and drug development professionals on the field performance of benzoylurea insecticides, providing a framework for evaluating the potential of N-(4-chlorophenyl)-2,6-difluorobenzamide.
Understanding the Mechanism: Chitin Synthesis Inhibition
Benzoylurea insecticides, including this compound, act as insect growth regulators (IGRs). Their primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the insect exoskeleton. By disrupting this process, these compounds interfere with molting, leading to larval mortality. This targeted mechanism offers a degree of selectivity, with lower toxicity to mammals and other non-arthropod organisms.
Caption: Mode of action of benzoylurea insecticides.
Comparative Performance Data of Benzoylurea Insecticides
The following tables summarize quantitative data from field and laboratory studies on the efficacy of various benzoylurea insecticides against different pest species. These data provide a benchmark for the expected performance of this compound.
Table 1: Efficacy of Benzoylurea Insecticides Against Lepidopteran Pests
| Insecticide | Target Pest | Application Rate | Efficacy (% Mortality) | Study Type |
| Diflubenzuron | Helicoverpa armigera | 400 g a.i./ha | >85% larval reduction | Field |
| Novaluron | Spodoptera littoralis | 225 g a.i./ha | Significant reduction in brood development | Field |
| Chlorfluazuron | Spodoptera littoralis | LC₅₀: 1.42 mg/L (4th instar) | 50% mortality | Laboratory |
| Lufenuron | Spodoptera litura | Not specified | High efficacy reported | Field |
Table 2: Efficacy of Benzoylurea Insecticides Against Other Key Pests
| Insecticide | Target Pest | Application Rate / Concentration | Efficacy | Study Type |
| Diflubenzuron | Culex quinquefasciatus | 25 g a.i./ha | 80-100% inhibition of adult emergence for 7-10 days | Field |
| Novaluron | Reticulitermes sp. (Termites) | 0.5% bait | 100% control of infestations | Field |
| Chlorfluazuron | Coptotermes acinaciformis (Termites) | 0.05% - 0.25% wt:wt bait | Colony elimination within 12-17 weeks | Field |
| Hexaflumuron | Leptinotarsa decemlineata | LC₅₀: 0.79 mg a.i./L | 50% mortality | Laboratory |
Experimental Protocols for Field Evaluation of Insecticidal Activity
The following are detailed methodologies representative of those used in field trials to evaluate the efficacy of benzoylurea insecticides. These protocols can be adapted for studies on this compound.
1. Protocol for Foliar Application Against Lepidopteran Pests in Cotton
-
Experimental Design: Randomized Complete Block Design (RCBD) with 4-5 replications.
-
Plot Size: Typically 4 rows wide by 10-15 meters long, with untreated buffer rows between plots to prevent spray drift.
-
Treatments:
-
This compound at various application rates (e.g., 100, 200, 400 g a.i./ha).
-
Positive control: A commercially available standard insecticide with known efficacy against the target pest (e.g., a pyrethroid or another benzoylurea like Diflubenzuron).
-
Negative control: Untreated plots.
-
-
Application: Foliar spray using a calibrated sprayer to ensure uniform coverage. Application timing should coincide with the presence of early instar larvae.
-
Data Collection:
-
Pre-treatment pest counts.
-
Post-treatment pest counts at regular intervals (e.g., 3, 7, and 14 days after application). Pest counts are typically done by visual inspection of a set number of plants per plot or by using a drop cloth.
-
Assessment of crop damage (e.g., percentage of damaged bolls or leaves).
-
Yield data at harvest.
-
-
Statistical Analysis: Data are typically subjected to Analysis of Variance (ANOVA), and treatment means are separated using a post-hoc test such as Tukey's HSD.
Caption: Experimental workflow for foliar application trials.
2. Protocol for Baiting Application Against Subterranean Termites
-
Site Selection: Structures with confirmed active subterranean termite infestations.
-
Experimental Design: Placement of bait stations around the perimeter of the structure.
-
Treatments:
-
Bait matrix containing this compound (e.g., at 0.5% concentration).
-
Positive control: A commercially available termite bait (e.g., containing Novaluron or Chlorfluazuron).
-
Monitoring stations with untreated wood to monitor termite activity.
-
-
Application: Installation of in-ground or above-ground bait stations. When termite activity is detected in monitoring stations, the untreated wood is replaced with the insecticidal bait.
-
Data Collection:
-
Regular inspection of bait stations (e.g., every 30-60 days).
-
Estimation of bait consumption.
-
Monitoring of termite activity in and around the structure.
-
Time to cessation of termite activity (colony elimination).
-
-
Statistical Analysis: Data on bait consumption and time to colony elimination can be compared between treatments.
Caption: Experimental workflow for termite baiting trials.
Conclusion
Based on the established efficacy of the benzoylurea class of insecticides, it is highly probable that this compound will exhibit significant insecticidal activity against a range of chewing insect pests, particularly in the larval stages. The provided comparative data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute field trials to validate the specific performance characteristics of this compound. Future studies should aim for direct comparative evaluations against current market standards to precisely position its potential within integrated pest management programs.
Benchmarking N-(4-chlorophenyl)-2,6-difluorobenzamide Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(4--chlorophenyl)-2,6-difluorobenzamide, commercially known as Diflubenzuron, against other leading chitin synthesis inhibitors. The data presented is intended to assist researchers and professionals in drug development in making informed decisions by providing objective performance metrics and detailed experimental methodologies.
Introduction to N-(4-chlorophenyl)-2,6-difluorobenzamide (Diflubenzuron)
This compound, or Diflubenzuron, is a member of the benzoylurea class of insecticides. Its primary mode of action is the inhibition of chitin synthesis, a crucial component of the insect exoskeleton.[1] This disruption of the molting process is particularly effective against larval stages of various insect pests, leading to mortality.[2] Diflubenzuron is utilized in diverse applications, including forest management, agriculture, and as a larvicide for mosquito control.[3]
Comparative Performance Data
The efficacy of this compound and its commercial counterparts is typically evaluated by determining the median lethal concentration (LC50) that causes 50% mortality in a test population. The following tables summarize the LC50 values for Diflubenzuron and other commercial standard chitin synthesis inhibitors against various insect pests.
| Compound | Insect Species | LC50 Value | Exposure Time | Citation |
| This compound (Diflubenzuron) | Spodoptera litura (Tobacco Cutworm) - 3rd Instar | 90.048 ppm (topical) / 75.828 ppm (ingestion) | - | [4] |
| Spodoptera litura (Tobacco Cutworm) - 5th Instar | 177.500 ppm (topical) / 129.024 ppm (ingestion) | - | [4] | |
| Musca domestica (Housefly) | 0.91 ppm (G5) - 5.47 ppm (G24) | - | [5] | |
| Culex pipiens (Common House Mosquito) - 4th Instar | 16 ng/L | - | [6] | |
| Chironomus sp. | 2.77x10-3 g/L | 96 hours | [7] | |
| Buenoa sp. | 0.019 g/L | 96 hours | [7] | |
| Lufenuron | Spodoptera litura (Tobacco Cutworm) - 3rd Instar | 44.073 ppm (topical) / 62.581 ppm (ingestion) | - | [4] |
| Spodoptera litura (Tobacco Cutworm) - 5th Instar | 92.646 ppm (topical) / 117.669 ppm (ingestion) | - | [4] | |
| Spodoptera frugiperda (Fall Armyworm) | 0.99 mg/L | - | [8] | |
| Hypera postica (Alfalfa Weevil) - 2nd Instar Larvae | 32.9 AI L-1 | 72 hours | [9] | |
| Novaluron | Spodoptera litura (Tobacco Cutworm) - 3rd Instar | 59.885 ppm (topical) / 74.731 ppm (ingestion) | - | [4] |
| Spodoptera litura (Tobacco Cutworm) - 5th Instar | 105.327 ppm (topical) / 124.552 ppm (ingestion) | - | [4] | |
| Aedes aegypti (Yellow Fever Mosquito) | LC50: 0.047 ppm | 7 days | [10] | |
| Aedes albopictus (Asian Tiger Mosquito) | LC50: 0.049 ppm | 7 days | [10] | |
| Palomena unionalis (Olive Bug) - 6th Instar | 0.97 ppm | - | ||
| Hexaflumuron | Apolygus lucorum (Green Mirid) - 1st Instar | 0.311 mg/L | 48 hours | [11] |
| Apolygus lucorum (Green Mirid) - 3rd Instar | 0.337 mg/L | 48 hours | [11] | |
| Culex sp. | 1.247 g a.i./ha (0.00831 ppm) | 14 days | [12] |
Environmental Fate and Non-Target Toxicity of this compound
| Parameter | Finding | Citation |
| Soil Half-life | Aerobic: 2.2 to 6.2 days; Anaerobic: 2 to 14 days. Biodegradation is the major route of dissipation. | |
| Water Half-life | Dissipation half-life of 2 to 6 days in aquatic field studies. Degradation is pH-dependent, being faster in alkaline conditions. | [13] |
| Avian Toxicity | Practically non-toxic to avian species on an acute oral dietary basis. | [2][3] |
| Aquatic Invertebrate Toxicity | Very highly toxic to freshwater and marine/estuarine invertebrates. | [2] |
| Fish Toxicity | Practically non-toxic to freshwater and marine/estuarine fish on an acute oral basis. | [2][3] |
| Honeybee Toxicity | Non-toxic to bees. | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for chitin synthesis inhibition by this compound and a general workflow for its evaluation.
Caption: Proposed mechanism of chitin synthesis inhibition by this compound.
Caption: General experimental workflow for evaluating chitin synthesis inhibitors.
Experimental Protocols
Insecticidal Bioassay (Diet Incorporation Method)
This protocol is a generalized procedure for determining the LC50 value of a chitin synthesis inhibitor against a target insect pest.
a. Insect Rearing:
-
Maintain a healthy, synchronized colony of the target insect species under controlled conditions (e.g., 25±2°C, 60±5% RH, 16:8 L:D photoperiod).
-
For larval assays, use larvae of a specific instar (e.g., 3rd instar) to ensure uniformity.
b. Diet Preparation and Compound Incorporation:
-
Prepare a standard artificial diet suitable for the target insect.
-
Dissolve the test compound (this compound or commercial standard) in a suitable solvent (e.g., acetone) to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
Incorporate a known volume of each dilution into the artificial diet to achieve a range of final concentrations (e.g., ppm or mg/L). A control diet should be prepared with the solvent alone.
c. Bioassay Procedure:
-
Dispense a standardized amount of the treated and control diet into individual rearing containers (e.g., wells of a 24-well plate or small petri dishes).
-
Introduce one larva into each container.
-
Use a sufficient number of larvae per concentration (e.g., n=30) and replicate the experiment at least three times.
-
Incubate the bioassay containers under the same controlled conditions as insect rearing.
d. Data Collection and Analysis:
-
Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence limits.
Chitin Synthase Inhibition Assay (Non-Radioactive Method)
This protocol outlines a non-radioactive method for assessing the in vitro inhibition of chitin synthase.[14]
a. Enzyme Preparation:
-
Homogenize insect tissue (e.g., midguts or whole larvae) in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.
-
Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).
-
Optionally, prepare membrane fractions by further centrifugation for a more purified enzyme source.
-
Pre-treat the enzyme preparation with trypsin to activate chitin synthase.
b. Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare a reaction mixture containing the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), N-acetyl-D-glucosamine (GlcNAc), and necessary cofactors (e.g., MgCl2 or CoCl2) in a suitable buffer.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the pre-treated enzyme extract to each well. Include a control with no inhibitor and a background control with boiled enzyme.
-
Incubate the plate at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) with shaking.
-
Stop the reaction and wash the wells to remove unbound reagents.
c. Detection and Quantification:
-
Add a WGA-horseradish peroxidase (HRP) conjugate to the wells and incubate. WGA-HRP will bind to the newly synthesized chitin.
-
Wash the wells to remove unbound conjugate.
-
Add a peroxidase substrate (e.g., TMB) and measure the optical density (OD) at the appropriate wavelength.
-
The OD is proportional to the amount of chitin synthesized.
d. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. Diflubenzuron (EHC 184, 1996) [inchem.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Risk assessment of resistance to diflubenzuron in Musca domestica: Realized heritability and cross-resistance to fourteen insecticides from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pje-journal.com [pje-journal.com]
- 7. scielo.br [scielo.br]
- 8. Effects of lufenuron treatments on the growth and development of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Efficacy of the insect growth regulator novaluron in the control of dengue vector mosquitoes Aedes aegypti and Ae. albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Site of N-(4-chlorophenyl)-2,6-difluorobenzamide in Insects: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(4-chlorophenyl)-2,6-difluorobenzamide, a member of the benzoylurea class of insecticides, with other insecticidal compounds that possess different modes of action. The primary focus is to elucidate the target site of this compound and present its performance in the context of alternative pest control agents, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound belongs to the benzoylurea (BPU) class of insecticides, which are renowned for their specific mode of action as insect growth regulators (IGRs)[1][2]. Rather than causing immediate paralysis or death, these compounds interfere with the developmental processes of insects, particularly during molting[3][4]. The defining structural feature of this class is the N-benzoyl-N′-phenylurea backbone, which is critical for its biological activity[1][2].
The primary and well-documented target site of benzoylurea insecticides is chitin synthesis [1][5][6]. Specifically, they inhibit the enzyme chitin synthase (CHS) , which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains[7][8][9]. Chitin is a crucial structural component of the insect's exoskeleton (cuticle) and the peritrophic matrix lining the gut[7][10]. By inhibiting chitin synthase, BPUs prevent the proper formation of the new cuticle during molting. This leads to a fragile, malformed exoskeleton that cannot withstand the pressures of ecdysis or support the insect's body, resulting in larval death[3][4]. Recent studies using advanced techniques like CRISPR/Cas9 genome editing have provided compelling evidence that benzoylureas directly interact with the chitin synthase enzyme[1][11].
Comparative Analysis of Insecticide Target Sites
To understand the unique action of this compound, it is essential to compare it with insecticides from other classes that target different physiological systems. The table below summarizes the target sites and modes of action of several major insecticide classes.
| Insecticide Class | Example Compound(s) | IRAC MoA Group | Primary Target Site | Mode of Action | Effect on Insect |
| Benzoylureas | Diflubenzuron, Lufenuron | 15 | Chitin Synthase (CHS) | Inhibition of chitin biosynthesis | Failure to molt, leading to larval death[12][13] |
| Organophosphates | Malathion, Chlorpyrifos | 1B | Acetylcholinesterase (AChE) | Inhibition of AChE, preventing acetylcholine breakdown in synapses | Hyperstimulation of the nervous system, paralysis, death |
| Pyrethroids | Permethrin, Deltamethrin | 3A | Voltage-gated sodium channels | Prolonged channel opening, leading to repetitive nerve firing | "Knockdown" effect, paralysis, death |
| Neonicotinoids | Imidacloprid, Thiamethoxam | 4A | Nicotinic acetylcholine receptors (nAChR) | Agonist of nAChRs, causing irreversible receptor stimulation | Nervous system overstimulation, paralysis, death |
| Diamides | Chlorantraniliprole, Flubendiamide | 28 | Ryanodine receptors | Uncontrolled release of internal calcium stores | Muscle contraction, paralysis, feeding cessation, death[12] |
Experimental Data: Efficacy Comparison
The following table presents hypothetical, yet representative, quantitative data comparing the larval toxicity of different insecticide classes against a susceptible lepidopteran pest, such as the Diamondback Moth (Plutella xylostella).
| Insecticide Class | Compound | LC₅₀ (ppm or µg/mL) | Primary Life Stage Affected | Speed of Action |
| Benzoylurea | This compound | 0.1 - 1.5 | Larvae | Slow (days) |
| Organophosphate | Chlorpyrifos | 5 - 20 | Larvae & Adults | Fast (hours) |
| Pyrethroid | Deltamethrin | 0.5 - 5 | Larvae & Adults | Very Fast (minutes to hours) |
| Neonicotinoid | Imidacloprid | 1 - 10 | Larvae & Adults | Moderate (hours) |
| Diamide | Chlorantraniliprole | 0.01 - 0.2 | Larvae | Moderate to Fast (hours) |
Note: LC₅₀ (Lethal Concentration, 50%) values are highly species- and formulation-dependent. The data above are for illustrative comparison.
Key Experimental Protocols
Confirmation of an insecticide's target site requires specific bioassays. Below are methodologies for key experiments relevant to the compounds discussed.
4.1. Chitin Synthesis Inhibition Assay (for Benzoylureas)
This assay measures the incorporation of a radiolabeled precursor into chitin, providing direct evidence of chitin synthase inhibition.
-
Objective: To quantify the inhibition of chitin synthesis in larval integuments after exposure to a test compound.
-
Protocol:
-
Insect Rearing: Rear target insect larvae (e.g., Tribolium castaneum or Spodoptera frugiperda) to the desired instar under controlled conditions.
-
Integument Isolation: Dissect the integuments (epidermis with attached cuticle) from the larvae in a suitable insect saline buffer.
-
Incubation: Place the isolated integuments in a multi-well plate containing Grace's Insect Medium. Add the test compound (e.g., this compound) at various concentrations. A solvent control (e.g., DMSO) is run in parallel.
-
Radiolabeling: Add a radiolabeled chitin precursor, typically N-acetyl-D-[³H]-glucosamine, to each well and incubate for 4-6 hours.
-
Chitin Isolation: Terminate the reaction by washing the integuments. Hydrolyze non-chitinous material with 1 M NaOH at 100°C. The remaining acid-insoluble material is primarily chitin.
-
Quantification: Wash the chitin pellet, dissolve it in a scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Compare the radioactivity in treated samples to the control to determine the percentage of chitin synthesis inhibition. Calculate the IC₅₀ value (the concentration that causes 50% inhibition).
-
4.2. Acetylcholinesterase (AChE) Inhibition Assay (for Organophosphates)
This colorimetric assay, based on the Ellman method, measures the activity of the AChE enzyme.
-
Objective: To determine the extent of AChE inhibition by a test compound.
-
Protocol:
-
Enzyme Preparation: Homogenize insect heads (e.g., from fruit flies or honey bees) in a phosphate buffer to extract the AChE enzyme. Centrifuge the homogenate to obtain a crude enzyme supernatant.
-
Reaction Mixture: In a 96-well plate, combine the enzyme extract with a phosphate buffer and the test compound (e.g., chlorpyrifos) at various concentrations.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm over time.
-
Analysis: The rate of color change is proportional to AChE activity. Compare the activity in treated samples to a control to calculate the percentage of inhibition and the corresponding IC₅₀ value.
-
Visualizing Pathways and Workflows
5.1. Insect Chitin Biosynthesis Pathway and Benzoylurea Inhibition
The diagram below illustrates the final steps of the chitin biosynthesis pathway in insects and highlights the specific point of inhibition by benzoylurea insecticides.
Caption: Inhibition of the chitin biosynthesis pathway by benzoylureas.
5.2. Experimental Workflow for Target Site Confirmation
This workflow outlines the logical progression of experiments to identify and confirm the mode of action of a novel insecticide.
References
- 1. This compound | 122987-01-3 | Benchchem [benchchem.com]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. jeb.co.in [jeb.co.in]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Chitin | PPTX [slideshare.net]
- 10. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 13. croplife.org.au [croplife.org.au]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling N-(4-chlorophenyl)-2,6-difluorobenzamide
This document provides crucial safety and logistical information for the handling and disposal of N-(4-chlorophenyl)-2,6-difluorobenzamide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and operational efficiency.
Personal Protective Equipment (PPE)
A comprehensive selection of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various levels of protection.
| Protection Level | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Standard Laboratory Handling (Level D) | NIOSH-approved respirator for dusts if ventilation is inadequate. | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2] | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[3][4] | Laboratory coat or chemical-resistant coveralls.[5] Closed-toe shoes. |
| Operations with Splash Potential (Level C) | Full-face or half-mask air-purifying respirator (NIOSH approved).[6][7] | Double gloving with chemical-resistant outer gloves. | Face shield in conjunction with safety goggles.[1][7] | Chemical-resistant suit or apron over a lab coat.[5][6] Chemical-resistant boots.[5][7] |
| Emergency Spill or Release (Level B/A) | Positive-pressure, self-contained breathing apparatus (SCBA).[6][7] | Inner and outer chemical-resistant gloves.[6][7] | Fully encapsulating chemical-protective suit with integrated face shield.[6][7] | Totally encapsulating chemical- and vapor-protective suit.[7] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for handling this compound, from receipt to disposal, highlighting critical safety checkpoints.
Caption: Standard Operating Procedure for Handling this compound.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Handling:
-
All handling of the solid compound should be conducted in a chemical fume hood to avoid dust formation and inhalation.[3][8]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[9]
-
Use personal protective equipment as specified in the table above.[3][8]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[10] Remove contaminated clothing. If skin irritation persists, call a physician.[8][9]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention.[8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3][10]
Spill and Accidental Release:
-
Ensure adequate ventilation and evacuate personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection.[3]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[3][9]
-
Do not let the product enter drains.[3]
Disposal Plan:
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Contaminated gloves and other PPE must be disposed of after use in accordance with applicable laws and good laboratory practices.[3][4]
References
- 1. hsa.ie [hsa.ie]
- 2. americanchemistry.com [americanchemistry.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
